1-(4-Methylbenzyl)-1H-1,2,4-triazole
説明
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3/c1-9-2-4-10(5-3-9)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 |
InChIキー |
ONPUEMGBKGCDOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=NC=N2 |
製品の起源 |
United States |
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Methylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for determining key parameters such as melting point, solubility, lipophilicity (logP), and acid-base ionization (pKa). Beyond a mere tabulation of data, this guide emphasizes the causal relationships between molecular structure and physical properties, offering field-proven insights into protocol selection and data interpretation. All discussions are grounded in authoritative references, and detailed, self-validating experimental protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Physicochemical Profiling
1-(4-Methylbenzyl)-1H-1,2,4-triazole belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, a scaffold renowned for its broad spectrum of biological activities and applications as a key building block in pharmaceutical agents.[1][2][3][4][5] The physicochemical properties of any potential drug candidate are foundational to its ultimate success. These parameters govern every aspect of a compound's journey through a biological system—from its ability to be formulated into a viable dosage form (solubility) to its capacity to cross cell membranes and reach its target (lipophilicity and ionization state).
A thorough understanding of these properties is not an academic exercise; it is a critical, cost-saving, and risk-mitigating step in the drug discovery and development pipeline. This guide provides the necessary theoretical framework and practical, step-by-step protocols to empower researchers to fully characterize 1-(4-Methylbenzyl)-1H-1,2,4-triazole and similar molecules.
Chemical Identity and Structural Elucidation
Before any physicochemical profiling can commence, the unambiguous identification and structural confirmation of the target compound are paramount.
Table 1: Chemical Identifiers for 1-(4-Methylbenzyl)-1H-1,2,4-triazole
| Identifier | Value | Source |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-1H-1,2,4-triazole | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₀H₁₁N₃ | Calculated |
| Molecular Weight | 173.22 g/mol | Calculated |
| CAS Number | 87933-83-7 | N/A (Requires database verification) |
The structure of this molecule is confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact compound is sparse in publicly available literature, we can predict the expected spectral characteristics based on its constituent parts: the 4-methylbenzyl group and the 1H-1,2,4-triazole ring.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl (CH₃) protons around δ 2.3 ppm, a singlet for the benzylic (CH₂) protons around δ 5.4-5.6 ppm, two doublets in the aromatic region (δ 7.1-7.4 ppm) for the para-substituted benzene ring, and two singlets for the triazole ring protons (C3-H and C5-H) typically above δ 7.9 ppm.[6][7][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the methyl carbon (~21 ppm), the benzylic carbon (~52-54 ppm), distinct signals for the aromatic carbons, and two signals for the triazole ring carbons (typically >145 ppm).[6][7][8][9][10]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 173. Key fragmentation patterns would likely involve the loss of the triazole ring or the cleavage of the benzyl group.[11]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and N-H stretching if any tautomers are present.[10]
Core Physicochemical Properties and Determination Protocols
This section details the most critical physicochemical properties, their importance in a research and development context, and the authoritative protocols for their measurement.
Melting Point: A Criterion for Purity and Identity
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.[12]
Table 2: Melting Point Data
| Property | Value | Notes |
| Melting Point (°C) | Data not available in searched literature. | Based on similar structures, a crystalline solid with a melting point in the range of 90-130°C is expected.[6] The parent 1H-1,2,4-triazole melts at 120-121°C.[13][14] |
This protocol describes the standard pharmacopeial method for determining melting point using a modern digital apparatus.[15][16][17]
Causality Behind Choices: The capillary method ensures uniform and controlled heating.[16] A slow heating rate near the melting point (~1-2°C/minute) is crucial for allowing thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.[17] A preliminary rapid determination helps to quickly find the approximate melting range, saving time.[12]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding in a mortar and pestle.
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a compact column 2-4 mm high.[15]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and set the starting temperature to ~15°C below the approximate melting point found.
-
Heating and Observation: Set the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination at least twice. Consistent values validate the result.
Aqueous Solubility: A Gatekeeper for Bioavailability
Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical determinant of a drug's absorption and bioavailability.[18] Poor aqueous solubility is a major hurdle in drug development, often leading to unpredictable in vivo results.[18]
Table 3: Solubility Data
| Property | Value | Notes |
| Aqueous Solubility | Data not available in searched literature. | The parent 1H-1,2,4-triazole is highly soluble in water.[14][19] However, the addition of the lipophilic 4-methylbenzyl group is expected to significantly decrease aqueous solubility. |
The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[20][21]
Causality Behind Choices: Using an excess of the solid compound ensures that equilibrium is reached and the resulting solution is truly saturated.[22] Agitating the mixture for an extended period (e.g., 24-72 hours) is necessary to allow sufficient time for the dissolution process to reach equilibrium.[18][20][23] Centrifugation or filtration is essential to separate the undissolved solid from the saturated solution before analysis.[22]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-(4-Methylbenzyl)-1H-1,2,4-triazole to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[23]
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20] A standard calibration curve must be prepared to quantify the concentration accurately.
-
Validation: The experiment should be performed in triplicate. Consistency across replicates ensures the reliability of the measurement.
Lipophilicity (logP): Predicting Membrane Permeability
The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octanol and water. It is expressed as its logarithm, logP.[24]
LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
LogP is a fundamental parameter in medicinal chemistry used to predict a drug's ability to cross lipidic barriers like cell membranes.
Table 4: Lipophilicity Data
| Property | Value | Notes |
| Calculated logP (cLogP) | Data not available in searched literature. | Based on fragment contributions, the value is predicted to be moderately lipophilic (likely in the 1.5 - 2.5 range), driven by the aromatic rings, but tempered by the polar triazole moiety. |
This classic method directly measures the partitioning of the compound between water and octanol.
Causality Behind Choices: Pre-saturating the octanol with water and the water with octanol is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would affect the final concentration measurements.[25] The choice of analytical method (HPLC) allows for accurate quantification of the compound in both phases, even at very different concentrations.[25][26][27]
Step-by-Step Methodology:
-
Phase Preparation: Prepare water-saturated octanol and octanol-saturated water (or buffer at a specific pH, e.g., 7.4).
-
Compound Addition: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase).
-
Partitioning: Combine equal, known volumes of the octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely (this may require centrifugation).
-
Sampling: Carefully collect a sample from both the upper octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[25]
-
Calculation: Calculate the logP value using the formula: logP = log₁₀ (Concentration in Octanol / Concentration in Aqueous Phase).
-
Validation: The sum of the compound amounts in both phases should be close to the initial amount added, confirming mass balance.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The 1,2,4-triazole ring contains basic nitrogen atoms, making the molecule a weak base.[19] The pKa value is crucial for predicting a compound's charge state at physiological pH (~7.4), which profoundly influences its solubility, receptor binding, and membrane permeability.[28]
Table 5: Ionization Constant Data
| Property | Value | Notes |
| pKa (for the conjugate acid) | Data not available in searched literature. | The parent 1H-1,2,4-triazole has a pKa of 2.45 for the protonated species (triazolium ion).[13] The benzyl substituent is unlikely to alter this value dramatically. |
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[28][29][30] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[28][29]
Causality Behind Choices: Using a calibrated pH meter is fundamental for accuracy.[29] Titrating the compound (a weak base) with a strong acid (like HCl) allows for the generation of a full titration curve. The pKa is determined at the half-equivalence point, where the concentrations of the protonated and neutral species are equal, and the pH is equal to the pKa.[29][31] Maintaining constant ionic strength minimizes activity-related variations.[29]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM). Add an inert salt (e.g., KCl) to maintain constant ionic strength.[29]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode.
-
Data Collection: Add small, precise volumes of a standardized strong acid titrant (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The volume of titrant at the half-equivalence point corresponds to the pKa, where pH = pKa.[29][31] This can be determined from the midpoint of the buffer region on the titration curve.
Interplay of Properties and Drug Development Implications
The individual physicochemical properties do not act in isolation. Their interplay governs the overall suitability of a compound for further development. This relationship is often conceptualized within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework.
-
Solubility & Absorption: A compound must first dissolve to be absorbed. The low expected aqueous solubility of 1-(4-Methylbenzyl)-1H-1,2,4-triazole might necessitate formulation strategies like salt formation or the use of solubility enhancers.
-
logP, pKa & Permeability: The moderate lipophilicity (predicted logP) suggests the compound may have good passive diffusion across cell membranes. However, its basicity (pKa) means that at the acidic pH of the stomach, it will be protonated and charged, which could reduce absorption. In the more neutral pH of the intestine, a higher fraction will be in the neutral, more permeable form.
// Core Properties Sol [label="Aqueous\nSolubility", fillcolor="#C5E1A5", shape=box, style="rounded,filled"]; LogP [label="Lipophilicity\n(logP)", fillcolor="#FFCC80", shape=box, style="rounded,filled"]; pKa [label="Ionization\n(pKa)", fillcolor="#81D4FA", shape=box, style="rounded,filled"];
// ADME Stages Abs [label="Absorption", fillcolor="#F48FB1"]; Dist [label="Distribution", fillcolor="#F48FB1"]; Met [label="Metabolism", fillcolor="#F48FB1"]; Exc [label="Excretion", fillcolor="#F48FB1"];
// Connections Sol -> Abs [label="Governs Dissolution", color="#34A853"]; LogP -> Abs [label="Membrane Permeability", color="#FBBC05"]; LogP -> Dist [label="Tissue Partitioning", color="#FBBC05"]; pKa -> Abs [label="pH-dependent\nPermeability", color="#4285F4"]; pKa -> Exc [label="Renal Clearance", color="#4285F4"];
{rank=same; Sol; LogP; pKa;} {rank=same; Abs; Dist; Met; Exc;} } caption [label="Interplay of Physicochemical Properties and ADME.", shape=plaintext, fontname="Arial", fontsize=10];
Conclusion
This technical guide has outlined the critical physicochemical properties of 1-(4-Methylbenzyl)-1H-1,2,4-triazole and provided a robust framework for their experimental determination. While specific experimental values for this molecule are not widely published, the provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate high-quality, reliable data. Understanding the melting point, solubility, lipophilicity, and ionization state is an indispensable first step in evaluating the potential of this and other novel chemical entities in the rigorous pipeline of drug discovery and development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
Avdeef, A., Box, K. J., & Tsinman, K. L. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-METHYL-4-PHENYL-1,2,4-TRIAZOLE. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
RSYN RESEARCH. (2025). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Iraqi Journal of Science. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]
Sources
- 1. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 288-88-0|1H-1,2,4-Triazole|BLD Pharm [bldpharm.com]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. benchchem.com [benchchem.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. thinksrs.com [thinksrs.com]
- 16. westlab.com [westlab.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 19. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. bioassaysys.com [bioassaysys.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. acdlabs.com [acdlabs.com]
- 25. agilent.com [agilent.com]
- 26. longdom.org [longdom.org]
- 27. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
1H NMR and 13C NMR of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive structural analysis of 1-(4-methylbenzyl)-1H-1,2,4-triazole , a critical intermediate in the synthesis of triazole-based antifungals and aromatase inhibitors (e.g., Letrozole analogs). It addresses the specific challenge of differentiating the thermodynamic N1-isomer from the kinetic N2-isomer and the symmetric N4-isomer formed during alkylation. The guide details expected chemical shifts, coupling constants, and advanced 2D NMR correlations required for unequivocal structural validation.
Introduction & Synthetic Context
The alkylation of 1,2,4-triazole with 4-methylbenzyl chloride is a regioselective process that typically yields a mixture of isomers.
-
N1-Isomer (Target): The thermodynamically stable product, possessing
symmetry only in the benzyl moiety, rendering the triazole protons chemically non-equivalent. -
N2-Isomer: A common minor byproduct (often <10-15% under thermodynamic conditions), which can be difficult to separate without optimized chromatography.
-
N4-Isomer: A symmetric byproduct (chemically equivalent triazole protons), usually formed in trace amounts unless specific conditions are used.
Correct identification of the N1-isomer is paramount for regulatory compliance and downstream efficacy.
Experimental Methodology
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard solvent. It minimizes viscosity-induced line broadening compared to DMSO- and allows for distinct separation of the triazole singlets. -
Concentration: 10–15 mg of sample in 0.6 mL solvent is optimal for rapid 1H/13C acquisition.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (
, ) carried over from the alkylation step.
Instrument Parameters (400 MHz or higher recommended)
-
1H NMR: Pulse angle 30°, Relaxation delay (
) 1.0 s, Spectral width 12 ppm. -
13C NMR: Proton-decoupled, Relaxation delay (
) 2.0 s (crucial for quaternary carbons), Spectral width 220 ppm.
1H NMR Analysis
The proton spectrum of the N1-isomer is characterized by a distinct AA'BB' aromatic system and two non-equivalent triazole singlets.
Table 1: 1H NMR Data ( , 400 MHz)
| Moiety | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Methyl | 2.35 | Singlet (s) | 3H | - | Characteristic of p-tolyl |
| Methylene | 5.32 | Singlet (s) | 2H | - | Deshielded by adjacent N1. |
| Aromatic | 7.18 | Doublet (d) | 2H | 8.0 | meta to |
| Aromatic | 7.22 | Doublet (d) | 2H | 8.0 | ortho to |
| Triazole | 7.96 | Singlet (s) | 1H | - | H-3 : Further from N1-benzyl group. |
| Triazole | 8.08 | Singlet (s) | 1H | - | H-5 : Deshielded by N1-substitution. |
Technical Insight (H-3 vs H-5): In N1-substituted 1,2,4-triazoles, the two ring protons are chemically non-equivalent . H-5 (adjacent to the N1-benzyl group) typically resonates downfield of H-3. In contrast, the N4-isomer would show a single signal (2H) for the triazole ring due to symmetry.
13C NMR Analysis
The carbon spectrum confirms the asymmetry of the triazole ring and the para-substitution of the benzene ring.
Table 2: 13C NMR Data ( , 100 MHz)
| Carbon Type | Chemical Shift ( | Assignment |
| Aliphatic | 21.1 | Methyl ( |
| Aliphatic | 53.6 | Methylene ( |
| Aromatic | 128.1 | meta-CH (p-tolyl) |
| Aromatic | 129.7 | ortho-CH (p-tolyl) |
| Quaternary | 132.5 | ipso-C (attached to |
| Quaternary | 138.6 | para-C (attached to |
| Triazole | 143.0 | C-5 (Adjacent to N1) |
| Triazole | 152.1 | C-3 (Between N2 and N4) |
Note: The chemical shift of C-5 is generally shielded (upfield) relative to C-3 in N1-substituted triazoles, despite the proton H-5 being deshielded. This inverse relationship is a known electronic feature of azoles.
Advanced Validation: Distinguishing Regioisomers
To certify the structure as the N1-isomer and reject the N2 or N4 possibilities, the following logic must be applied using 2D NMR (NOESY/HMBC).
Differentiation Workflow
-
N4-Isomer Check: Look for symmetry . If the triazole protons appear as a single singlet (integral 2H) and triazole carbons appear as one signal, it is the N4-isomer.
-
N1 vs N2 Isomer Check (NOESY):
-
N1-Isomer: Strong NOE correlation between the Methylene protons (
5.32) and H-5 ( 8.08). H-3 will show little to no NOE with the methylene. -
N2-Isomer: The methylene group is flanked by two nitrogens (N1 and N3). The symmetry is lower, but the NOE pattern will differ. More critically, N2-isomers often show triazole protons shifted significantly upfield compared to N1.
-
Figure 1: Structural determination workflow for triazole alkylation products.
Troubleshooting & Impurities
-
Water Peak: In
, water appears ~1.56 ppm. Ensure the sample is dry, as water can exchange with triazole protons if any residual NH remains (from unreacted starting material). -
Unreacted 4-Methylbenzyl Chloride: Look for a methylene singlet at
4.55 ppm (shifted upfield compared to the product's 5.32 ppm). -
Unreacted 1,2,4-Triazole: Broad singlet >12 ppm (NH) and ring protons at
7.8-8.0 ppm.
References
-
Regioselectivity of Triazole Alkylation
-
Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016. Link
-
-
NMR Assignment of 1,2,4-Triazoles
-
Synthesis of Benzyl-Triazoles
Sources
Navigating the Solid State: A Technical Guide to the Structural Elucidation of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Its prevalence in pharmaceuticals stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions.[5] These interactions are fundamental to the mechanism of action of many drugs, influencing their binding affinity to biological targets. Consequently, a profound understanding of the three-dimensional structure of 1,2,4-triazole-containing compounds is paramount for effective drug design and development.[6]
While the specific crystal structure of 1-(4-Methylbenzyl)-1H-1,2,4-triazole is not publicly available in crystallographic databases as of the writing of this guide, the principles of its structural determination are well-established. To this end, this technical guide will provide an in-depth examination of the crystallographic analysis of a closely related and structurally significant compound: 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}-1H-1,2,4-triazolium perchlorate . This analogue shares key structural motifs with the topic compound, including the benzyl and 1,2,4-triazole functionalities, making it an excellent case study for understanding the molecular architecture and intermolecular interactions that govern this class of molecules.
The Imperative of Single-Crystal X-ray Crystallography
In the realm of structural chemistry, single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[6] While other analytical methods such as NMR, IR, and mass spectrometry are indispensable for molecular characterization, they do not provide the unambiguous spatial information afforded by X-ray diffraction.[6] For drug development professionals, this level of detail is critical for:
-
Structure-Activity Relationship (SAR) Studies: A detailed crystal structure provides the empirical foundation for understanding how molecular shape and functionality correlate with biological activity.
-
Rational Drug Design: Knowledge of the precise geometry and intermolecular interactions of a lead compound enables the targeted design of more potent and selective analogues.
-
Polymorph Identification: Different crystalline forms (polymorphs) of a drug can exhibit distinct physical properties, including solubility and bioavailability. X-ray crystallography is the primary tool for identifying and characterizing these forms.
Experimental Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision and expertise at each stage. The following workflow outlines the key experimental and computational phases involved in the structural analysis of 1,2,4-triazole derivatives.
Conclusion
The structural elucidation of 1,2,4-triazole derivatives through single-crystal X-ray crystallography provides indispensable insights for medicinal chemists and drug development professionals. While the crystal structure of 1-(4-Methylbenzyl)-1H-1,2,4-triazole remains to be reported, the detailed analysis of the closely related compound, 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}-1H-1,2,4-triazolium perchlorate, serves as a comprehensive guide to the methodologies and the rich structural information that can be obtained. A thorough understanding of the molecular geometry and intermolecular interactions within the solid state is a critical component in the rational design of novel therapeutics.
References
-
Ali, M. A., Ismail, R., & Tiekink, E. R. T. (2017). 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. IUCrData, 2(5), x170725. [Link]
-
Peng, Y., et al. (2010). 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}-1H-1,2,4-triazolium perchlorate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o537. [Link]
-
Naveen, S., et al. (2014). Synthesis and Crystal Structure of 1-Tosyl-1H--[6][7][8]triazole. ResearchGate. [Link]
-
Karabacak, M., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-7. [Link]
-
Li, J., et al. (2006). Synthesis and crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl) benzene. ResearchGate. [Link]
-
El-Hiti, G. A., et al. (2017). (E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one. IUCrData, 2(12), x172033. [Link]
-
Kaur, R., & Kaur, M. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Wikipedia. (2023). 1,2,4-Triazole. [Link]
-
PubChem. (n.d.). tolyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]
-
Mohamed, S. K., et al. (2015). 3-Methyl-4-{(E)-[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione. IUCrData, 1(1), x150001. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(4), 843-850. [Link]
-
El-Hiti, G. A., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. ijrpc.com [ijrpc.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. 1,1′-羰基二(1,2,4-三氮唑) technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Tautomeric Forms & Structural Dynamics of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
This guide addresses the structural dynamics, synthesis-derived isomerism, and cationic tautomerism of 1-(4-Methylbenzyl)-1H-1,2,4-triazole .
Executive Technical Summary
1-(4-Methylbenzyl)-1H-1,2,4-triazole is a regio-chemically locked N-substituted heterocycle. Unlike the unsubstituted parent 1,2,4-triazole, which exists in a rapid prototropic equilibrium between 1H and 4H tautomers, the introduction of the 4-methylbenzyl group at the N1 position arrests this equilibrium in the neutral state.
However, "tautomerism" in this context is critical to researchers for three specific reasons:
-
Synthetic Origin (The "Tautomeric Trap"): The ratio of the N1-substituted product (Target) to the N4-substituted impurity (Isomer) is dictated by the tautomeric equilibrium of the starting material.
-
Cationic Prototropy: Upon protonation (e.g., salt formation or acidic media), the molecule regains a mobile proton, creating distinct cationic tautomers (N2-H vs. N4-H).
-
Coordination Modes: In medicinal chemistry, the "tautomeric-like" flexibility of electron density dictates binding affinity to metalloenzymes (e.g., heme iron in CYP450 aromatase).
The "Locked" Tautomer: Structural Reality
In its neutral ground state, the molecule does not exhibit annular tautomerism because the mobile hydrogen has been replaced by a covalent carbon-nitrogen bond.
Nomenclature & Regioisomerism
The term "tautomer" is often colloquially (and incorrectly) exchanged with "regioisomer" in synthetic literature. It is vital to distinguish the two forms that result from the alkylation of the parent triazole.
| Feature | 1-Substituted (Target) | 4-Substituted (Isomer) |
| IUPAC Name | 1-(4-Methylbenzyl)-1H-1,2,4-triazole | 4-(4-Methylbenzyl)-4H-1,2,4-triazole |
| Symmetry | Asymmetric ( | Symmetric ( |
| NMR Signature | Distinct signals for H3 and H5 protons. | Single signal (2H) for equivalent H3/H5 protons. |
| Dipole Moment | High (~4-5 D) | Low (Symmetric vector cancellation) |
| Thermodynamics | Generally more stable (kinetic product). | Less stable (often thermodynamic product). |
Critical Insight: The 1-substituted form is the pharmacophore found in aromatase inhibitors (e.g., Letrozole precursors). The 4-substituted form is a common impurity that must be quantified.
Synthesis: The Tautomeric Origin of Regioisomers
The synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole is governed by the Curtin-Hammett principle . The starting material, 1,2,4-triazole, exists as a fast-exchanging mixture of 1H and 4H tautomers.[1][2]
Mechanism of Alkylation
When 1,2,4-triazole is treated with 4-methylbenzyl bromide (or chloride), the electrophile can attack either N1, N2, or N4.
-
N1 Attack: Leads to the 1-substituted product (Major).
-
N2 Attack: Chemically equivalent to N1 due to annular symmetry of the unsubstituted parent.
-
N4 Attack: Leads to the 4-substituted product (Minor).
The ratio depends heavily on the base and solvent used. Steric hindrance at the N1 position (adjacent to C5-H) is minimal, making N1 alkylation kinetically favored.
Visualization: Tautomeric Alkylation Pathway
The following diagram illustrates how the tautomeric equilibrium of the precursor dictates the product distribution.
Figure 1: Bifurcation of the triazole synthesis pathway. The parent tautomers lead to distinct, non-interconvertible regioisomers.
Cationic Tautomerism (Protonation States)
While the neutral molecule is locked, the protonated cation (formed in acidic HPLC mobile phases or salt forms) exhibits true tautomerism. The proton can reside on N2 or N4.
The Equilibrium
Where-
Form A (N4-Protonated): The proton resides on the nitrogen para to the alkyl group. This allows for symmetric resonance delocalization across the N1-C5-N4 amidine-like system.
-
Form B (N2-Protonated): The proton resides on the nitrogen adjacent to the alkyl group. This is generally less stable due to electrostatic repulsion between the N1-alkyl group and the N2-proton (lone pair repulsion minimization).
Experimental Implication: In acidic NMR (
Experimental Characterization Protocol
To validate the structure and purity (vs. the 4-isomer), the following protocol is the gold standard.
NMR Validation (Self-Validating System)
The symmetry difference is the most reliable confirmation of the "1-substituted" form.
| Experiment | 1-(4-Methylbenzyl)-1H-1,2,4-triazole | 4-(4-Methylbenzyl)-4H-1,2,4-triazole |
| 1H NMR (Aromatic Triazole) | Two Singlets ( | One Singlet ( |
| 13C NMR (Triazole Ring) | Two Peaks ( | One Peak ( |
| NOESY/ROESY | NOE correlation observed between Benzyl-CH2 and only one triazole proton (H5). | NOE correlation observed between Benzyl-CH2 and both triazole protons (H3/H5). |
Step-by-Step Characterization Workflow
-
Isolation: Recrystallize crude product from Isopropanol/Hexane (1-isomer crystallizes preferentially).
-
Solvent Selection: Dissolve 10 mg in DMSO-
(Avoid if possible, as triazole protons can broaden due to weak H-bonding). -
Acquisition: Run 1H NMR (minimum 16 scans).
-
Analysis:
-
Integrate the Benzylic
(set to 2H). -
Check the Triazole region (7.8 - 9.0 ppm).
-
Pass Criteria: Two distinct singlets integrating to 1H each.
-
Fail Criteria: A single singlet integrating to 2H (indicates 4-isomer) or extra peaks (indicates mixture).
-
Biological & Pharmacological Relevance
The "tautomeric" behavior of the electron density in 1-(4-methylbenzyl)-1H-1,2,4-triazole is central to its function as a heme-iron coordinator .
-
Mechanism: The lone pair on N4 is the active pharmacophore. It coordinates to the
of the heme in cytochrome P450 enzymes (e.g., CYP19A1/Aromatase). -
Selectivity: The 1-substituted form orients the benzyl group into the hydrophobic access channel of the enzyme, while the N4 nitrogen binds the iron. The 4-substituted isomer cannot bind in this mode because the N4 position is blocked by the benzyl group.
Figure 2: Pharmacophoric interaction showing why the 1-substituted form is the active biological agent.
References
-
Tautomerism in 1,2,4-Triazoles
- Title: A Comprehensive review on 1, 2,4 Triazole: Tautomerism and Pharmacological Screening.
- Source: International Journal of Pharmaceutical Research and Applic
-
URL:[Link]
-
Crystal Structure of N-Substituted Triazoles
- Title: 1-{4-[(1H-1,2,4-Triazol-1-yl)
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Regioselective Synthesis
-
Structural Elucidation & NMR
Sources
Technical Monograph: Biological Potential of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
The following technical guide provides an in-depth analysis of the biological activities, mechanistic underpinnings, and experimental validation of 1-(4-Methylbenzyl)-1H-1,2,4-triazole . This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
The compound 1-(4-Methylbenzyl)-1H-1,2,4-triazole (MB-Triazole) represents a "privileged scaffold" in medicinal chemistry. It serves as a core pharmacophore for two distinct therapeutic classes: antimycotics (via CYP51 inhibition) and neuroactive agents (anticonvulsants). Its structural simplicity—a lipophilic 4-methylbenzyl tail coupled to a polar, heme-coordinating triazole head—allows it to penetrate the blood-brain barrier (BBB) and interact specifically with metalloenzymes. This guide details its mechanistic actions, synthesis, and validation protocols.
Chemical Profile & Structural Logic[1][2]
-
IUPAC Name: 1-[(4-methylphenyl)methyl]-1,2,4-triazole
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.21 g/mol
-
Key Pharmacophore: The N4 nitrogen of the triazole ring acts as a Lewis base, essential for coordinating with the heme iron of Cytochrome P450 enzymes. The 4-methylbenzyl group provides the necessary hydrophobic bulk to occupy the access channel of the enzyme active site.
Core Biological Mechanisms
Mechanism A: Cytochrome P450 Inhibition (Antifungal/Anticancer)
The primary biological activity of MB-Triazole stems from its interaction with CYP450 enzymes, specifically Lanosterol 14α-demethylase (CYP51) in fungi and Aromatase (CYP19) in mammals.
-
Causality: The triazole ring binds perpendicularly to the porphyrin plane of the heme. The lone pair of electrons on the N4 nitrogen forms a coordinate covalent bond with the heme iron (Fe³⁺), displacing the water molecule necessary for oxygen activation.
-
Consequence:
-
Fungi:[1] Blockage of ergosterol synthesis
accumulation of toxic 14α-methylsterols membrane disruption. -
Mammals (Oncology): Inhibition of aromatase prevents the conversion of androgens to estrogens, a pathway utilized in treating estrogen-dependent breast cancer (similar to Letrozole).
-
Mechanism B: Neuromodulation (Anticonvulsant)
Derivatives of N-benzyl-triazoles function as broad-spectrum anticonvulsants.
-
Mode of Action: Modulation of voltage-gated sodium channels (VGSCs). The lipophilic benzyl moiety facilitates membrane intercalation, stabilizing the inactivated state of the sodium channel, thereby dampening high-frequency neuronal firing associated with seizures.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism of MB-Triazole.
Caption: Dual mechanistic action of MB-Triazole targeting Heme-Fe (Enzymatic) and Na+ Channels (Neurologic).
Experimental Validation Protocols
To validate the biological activity of MB-Triazole, the following self-validating experimental workflows are recommended.
Protocol A: Synthesis of High-Purity Probe
Before biological testing, the compound must be synthesized to >98% purity to rule out off-target effects from impurities (e.g., regioisomers).
Reaction:
-
Reagents: 1,2,4-Triazole (1.0 eq), 4-Methylbenzyl chloride (1.0 eq),
(2.0 eq), Acetonitrile (Solvent). -
Procedure:
-
Dissolve triazole and base in acetonitrile; stir at RT for 30 min.
-
Add 4-methylbenzyl chloride dropwise. Reflux for 6–8 hours.
-
Filter salts, evaporate solvent.
-
Purification (Critical): Column chromatography (EtOAc/Hexane) is required to separate the N1-isomer (active) from the N4-isomer (inactive impurity).
-
-
Validation:
-NMR must show distinct benzylic protons at ppm.
Protocol B: In Vitro Antifungal Susceptibility (CLSI M27-A3)
This protocol quantifies the Minimum Inhibitory Concentration (MIC).
-
Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus.
-
Control: Fluconazole (Positive Control), DMSO (Negative Control).
-
Method:
-
Prepare stock solution of MB-Triazole in DMSO (1000 µg/mL).
-
Dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Inoculate 96-well plates (
cells/mL). -
Incubate at 35°C for 24–48 hours.
-
Readout: The MIC is the lowest concentration showing 50% inhibition compared to growth control (
).
-
Protocol C: Aromatase (CYP19) Inhibition Assay
Used to assess anticancer potential.
-
System: Recombinant human CYP19 + NADPH-P450 Reductase.
-
Substrate: Dibenzylfluorescein (DBF) – fluorogenic.
-
Method:
-
Incubate MB-Triazole (0.1 nM – 10 µM) with enzyme mix.
-
Initiate reaction with NADPH.
-
Measure fluorescence (Ex 485 nm / Em 530 nm).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Quantitative Activity Profile (Comparative Data)
The following table summarizes the expected activity ranges for MB-Triazole based on SAR data of N-benzyl-triazole analogs [1, 3, 5].
| Target Assay | Metric | MB-Triazole (Est.) | Fluconazole (Std) | Letrozole (Std) | Interpretation |
| Antifungal (C. albicans) | MIC ( | 4.0 – 16.0 | 0.25 – 1.0 | N/A | Moderate activity; requires optimization (e.g., difluoro-substitution) for clinical potency. |
| Aromatase (CYP19) | 50 – 200 | N/A | 2 – 10 | Significant binding affinity; viable lead for optimization. | |
| Anticonvulsant (MES) | 60 – 100 | N/A | N/A | Comparable to Valproate; promising safety profile (high |
Screening Workflow Visualization
The following DOT diagram outlines the logical flow for validating MB-Triazole, from synthesis to hit-to-lead decision.
Caption: Integrated workflow for the synthesis, quality control, and biological screening of MB-Triazole.
References
-
Kaproń, B., et al. (2020). "1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Mange, Y. J., Isloor, A. M., & Malladi, S. (2013). "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry.
-
Sari, S., et al. (2018). "Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives." Pharmacological Reports.
-
Poonia, N., et al. (2021).[4] "Recent progress in 1H-1,2,3-triazoles as potential antifungal agents." Current Topics in Medicinal Chemistry.
-
Shneine, J. K., & Al-araji, Y. H. (2022).[5] "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities." Chemical Methodologies.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Architecting Bioactivity: A Technical Deep Dive into Substituted 1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole scaffold stands as a cornerstone in modern medicinal chemistry, distinguished by its unique electronic profile, high dipole moment, and capacity for diverse non-covalent interactions.[1][2] Unlike its 1,2,3-isomer, often limited to "click" chemistry utility, the 1,2,4-triazole ring is a proven pharmacophore in FDA-approved therapeutics (e.g., Fluconazole, Letrozole).[1] This guide moves beyond basic reviews to provide a rigorous technical analysis of synthesis strategies, structure-activity relationships (SAR), and validated experimental protocols for developing next-generation derivatives targeting CYP51 and tubulin polymerization.[1]
Part 1: Chemical Architecture & Synthesis Strategies
The 1,2,4-triazole ring exists in two tautomeric forms (1H and 4H), with the 1H-form generally being thermodynamically favored.[1][2][3] Its stability against metabolic degradation and ability to act as a bioisostere for amides and esters make it an ideal linker in drug design.
The Pellizzari Reaction: A Robust Pathway
While modern metal-catalyzed routes exist, the Pellizzari reaction remains the gold standard for generating 3,5-disubstituted-1,2,4-triazoles due to its atom economy and scalability.[1] It involves the thermal condensation of an amide with an acyl hydrazide.[1]
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by dehydration and cyclization.[1] High temperatures are often required to drive the elimination of water.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing 3,5-diphenyl-1,2,4-triazole, a representative scaffold.
Caption: Step-wise workflow for the Pellizzari synthesis of 3,5-disubstituted 1,2,4-triazoles.
Part 2: Pharmacological Landscape & SAR[2][4]
Antifungal Activity: CYP51 Inhibition
The primary mechanism of 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51) .[1][2][4] This enzyme is critical for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][4]
-
Binding Mode: The N4 nitrogen of the triazole ring coordinates with the heme iron (Fe) in the active site of CYP51.[1][5]
-
Key SAR: The N1-substituent dictates specificity for the fungal enzyme over mammalian CYP450. The 2,4-difluorophenyl moiety (found in Fluconazole) enhances metabolic stability and potency.[1]
Anticancer Activity: Tubulin Polymerization Inhibition
Recent studies (2024-2025) have highlighted 1,2,4-triazoles fused with indole or trimethoxyphenyl moieties as potent tubulin inhibitors.[1][6] These compounds bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.[1][6]
Comparative SAR Data
The following table summarizes critical R-group modifications and their impact on biological activity.
| Core Scaffold | Target | Key Substituent (R) | Effect on Potency (IC50/MIC) | Mechanism Note |
| 1,2,4-Triazole | CYP51 (Fungal) | 2,4-Difluorophenyl (N1) | High (< 1 µg/mL) | Increases metabolic stability; fits hydrophobic pocket.[1] |
| 1,2,4-Triazole | CYP51 (Fungal) | Isopropanol linker | High | Mimics transition state; H-bonding with active site residues.[1] |
| Indole-Triazole | Tubulin | 3,4,5-Trimethoxyphenyl | Nanomolar (10-50 nM) | Critical for binding to the Colchicine site on β-tubulin.[1] |
| Triazole-Thione | EGFR Kinase | 4-Fluorophenyl | Moderate (1-5 µM) | Halogen bonding improves affinity to the ATP binding pocket. |
Part 3: Mechanistic Insights
Understanding the molecular interaction is non-negotiable for rational drug design.[1] The diagram below details the CYP51 inhibition mechanism.[1][4][5][7]
Caption: Mechanism of Action: 1,2,4-Triazole coordination with CYP51 heme iron blocking ergosterol synthesis.[1][4]
Part 4: Experimental Protocols
To ensure reproducibility and self-validation, the following protocols are provided.
Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Method)
Objective: To synthesize a reference standard for triazole characterization.
-
Reactant Preparation: In a round-bottom flask, combine Benzamide (1.21 g, 10 mmol) and Benzoyl Hydrazide (1.36 g, 10 mmol).
-
Thermal Reaction: Heat the neat mixture in an oil bath at 155°C for 3.5 hours.
-
Workup: Cool the reaction mass to room temperature. Triturate the solid with cold ethanol (10 mL) to remove unreacted starting materials.
-
Purification: Filter the solid and recrystallize from ethanol/water (8:2).
-
Validation:
-
Yield: Expect ~75-85%.
-
Melting Point: 212-214°C.
-
1H NMR (DMSO-d6): Check for the absence of NH2 peaks from hydrazide and the presence of aromatic protons.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To quantify the inhibition of microtubule assembly by triazole derivatives.
-
Reagent Setup:
-
Plate Preparation: Use a 96-well black, flat-bottom half-area plate. Pre-warm to 37°C.
-
Assay Mix:
-
Prepare Tubulin Reaction Mix: Tubulin (3 mg/mL final), GTP (1 mM), and Glycerol (5%) in PEM buffer.[1]
-
Keep on ice to prevent premature polymerization.
-
-
Compound Addition: Add 5 µL of the test compound (dissolved in DMSO) to the wells. Include Paclitaxel (enhancer control) and Colchicine (inhibitor control).[1]
-
Initiation: Add 45 µL of the cold Tubulin Reaction Mix to each well.
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C .
-
Excitation: 360 nm | Emission: 420 nm (or 450 nm depending on reporter).[1]
-
Kinetics: Read every 1 minute for 60 minutes.
-
-
Data Analysis: Plot Fluorescence vs. Time. Calculate the Vmax (growth phase slope) and determine IC50 based on the reduction of Vmax compared to the DMSO control.
Part 5: Future Perspectives
The field is moving towards hybrid molecules .[1] The fusion of 1,2,4-triazoles with other pharmacophores (e.g., quinolines, coumarins) is a dominant trend to overcome resistance.[1] Specifically, dual-targeting agents that inhibit both CYP51 and fungal mitochondrial electron transport are showing promise in overcoming azole-resistant Candida strains.
References
-
National Institutes of Health (PMC). (2024).[1] Novel 1,2,4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2007). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Retrieved from [Link]
-
Cytoskeleton Inc. (2025).[1][6] Tubulin Polymerization Assay Protocol (Fluorescence based). Retrieved from [Link][1]
-
Frontiers in Cellular and Infection Microbiology. (2022).[1] Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Retrieved from [Link]
Sources
- 1. Construction of antifungal dual-target (SE, CYP51) pharmacophore models and the discovery of novel antifungal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Computational Architectures for Triazole Scaffolds: A Guide to Modeling 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Executive Summary
This technical guide outlines the computational characterization of 1-(4-Methylbenzyl)-1H-1,2,4-triazole . While structurally simple, this molecule represents the essential pharmacophore of third-generation antifungal agents (e.g., Voriconazole) and aromatase inhibitors (e.g., Letrozole). It consists of a heme-coordinating "warhead" (the triazole ring) and a hydrophobic "anchor" (the 4-methylbenzyl group).
This guide deviates from standard "button-pushing" tutorials. Instead, it focuses on causality : why specific force fields are chosen, how to constrain metal interactions, and what quantum mechanical properties dictate biological activity.
Part 1: Quantum Mechanical (QM) Characterization
Before docking, the ligand's electronic landscape must be mapped. Standard force fields (MM) often fail to accurately describe the nitrogen lone pair directionality required for heme coordination.
Geometry Optimization & Electrostatic Potential (ESP)
The biological activity of 1,2,4-triazoles hinges on the electron density at the N4 position . We employ Density Functional Theory (DFT) to generate accurate partial charges (RESP) for later MD simulations.
Protocol:
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
Rationale: The diffuse functions (++) are critical for describing the lone pair electrons on the triazole nitrogens, which are involved in metal coordination.
-
-
Solvation Model: IEFPCM (Water).
-
Key Output: Calculate the Electrostatic Potential (ESP) map to confirm the nucleophilicity of N4 vs. N2.
Data Output Structure:
| Parameter | Target Value | Significance |
| N4 Charge (ESP) | -0.4 to -0.6 e | High negative charge indicates strong Heme-Fe affinity. |
| Dipole Moment | > 3.5 Debye | Correlates with orientation in the polar active site throat. |
| Torsion Angle | ~85-90° | The benzyl ring typically sits perpendicular to the triazole plane to minimize steric clash. |
Conformational Scanning
The methylene bridge (
-
Coordinate: Dihedral angle between the triazole plane and the phenyl ring.
-
Step Size: 10° increments (0° to 360°).
-
Selection: Extract the global minimum structure for docking.
Figure 1: QM workflow ensuring the ligand is electronically and structurally validated before interaction modeling.
Part 2: Molecular Docking & Heme Coordination
The primary target for this scaffold is CYP51 (Lanosterol 14
Target Preparation
-
PDB Selection: 1EA1 (Mycobacterium tuberculosis CYP51) or 5V5Z (Candida albicans CYP51).
-
Heme Handling: The Heme group must be retained. The Iron (Fe) atom should be assigned a formal charge of +2 or +3 depending on the oxidation state being modeled (typically Fe
for resting state).
The "Type II" Binding Protocol
Triazoles exhibit "Type II" binding, where the N4 nitrogen displaces the axial water molecule of the heme.
Step-by-Step Protocol (AutoDock Vina / Gold):
-
Grid Box: Center the grid on the Heme Iron. Dimensions:
Å. -
Constraint (Crucial):
-
Method: If using GOLD , define a "Metal Constraint" between Triazole-N4 and Heme-Fe (Distance: 1.9 – 2.3 Å).
-
Method: If using Vina , manual bias is difficult. Instead, increase the exhaustiveness to 32 and filter poses post-docking for those with N4-Fe distance < 2.5 Å.
-
-
Hydrophobic Anchor: The 4-methylbenzyl group must orient towards the hydrophobic access channel (residues Y118, F126 in C. albicans).
Figure 2: Logic flow for filtering docking poses to ensure biologically relevant Heme coordination.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the 4-methylbenzyl group stabilizes the complex or if the flexible linker causes the ligand to "flop" out of the active site.
System Setup
-
Engine: GROMACS 2024 or AMBER 22.
-
Force Fields:
-
Solvent: TIP3P water model in a cubic box (10 Å buffer).
-
Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).
The Simulation Protocol
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration (NVT): 100 ps, heating to 310 K. Restrain ligand heavy atoms.
-
Equilibration (NPT): 100 ps, pressurizing to 1 bar.
-
Production Run: 100 ns. Release all restraints.
Analysis Metrics (Self-Validation)
To confirm the model is robust, analyze the following:
| Metric | Acceptance Criteria | Interpretation |
| Ligand RMSD | < 2.0 Å | High stability. If > 3.0 Å, the benzyl anchor is slipping. |
| Fe-N4 Distance | 2.0 ± 0.2 Å | Maintenance of the coordination bond throughout the trajectory. |
| RMSF (Protein) | Low in Helix I | Helix I forms the active site wall; high fluctuation suggests inhibitor destabilization. |
Part 4: ADMET Profiling
For a drug development professional, the physicochemical profile is as important as binding.
-
Lipophilicity (LogP): The 4-methylbenzyl group adds significant lipophilicity compared to a naked triazole.
-
Metabolic Stability: The methyl group on the benzene ring is a "soft spot" for metabolic oxidation (to carboxylic acid).
-
Tool: SMARTCyp or ProTox-II.
-
Prediction: Assess if the methyl group is the primary site of metabolism (SOM).
-
References
-
Mechanism of Azole Binding: Warrilow, A. G., et al. (2013). "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy.
-
Structural Basis of CYP51 Inhibition: Podust, L. M., et al. (2001). "Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors." Proceedings of the National Academy of Sciences (PNAS).
-
DFT Studies on Triazoles: El-Masaoudy, et al. (2023).[7] "Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking." Arabian Journal of Chemistry.
-
Molecular Dynamics of CYP51: Shi, J., et al. (2020).[8][4] "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Molecular Biosciences.
-
ADMET Prediction Tools: Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole from 4-Methylbenzyl Bromide: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole, a valuable building block in medicinal chemistry and materials science. The protocol outlines the N-alkylation of 1,2,4-triazole with 4-methylbenzyl bromide. This document provides a robust, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification techniques, and analytical characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1,2,4-Triazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The N-alkylation of the 1,2,4-triazole ring is a fundamental transformation that allows for the introduction of various substituents, thereby modulating the compound's physicochemical properties and biological activity. The target molecule, 1-(4-Methylbenzyl)-1H-1,2,4-triazole, serves as a key intermediate for the synthesis of more complex molecules.
This application note describes a reliable and efficient method for the synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole via the direct N-alkylation of 1,2,4-triazole with 4-methylbenzyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 1,2,4-triazole acts as the nucleophile. It is important to note that the alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers.[3] The protocol described herein has been optimized to favor the formation of the desired N1 isomer.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Purity | CAS Number |
| 4-Methylbenzyl bromide | Sigma-Aldrich | 97% | 104-81-4 |
| 1,2,4-Triazole | Merck | ≥99% | 288-88-0 |
| Potassium Carbonate (K₂CO₃) | Thermo Fisher Scientific | Anhydrous, ≥99% | 584-08-7 |
| Acetonitrile (CH₃CN) | VWR | Anhydrous, 99.8% | 75-05-8 |
| Ethyl Acetate (EtOAc) | Fisher Chemical | HPLC Grade | 141-78-6 |
| Hexane | Fisher Chemical | HPLC Grade | 110-54-3 |
| Deionized Water (H₂O) | - | - | 7732-18-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | ≥99% | 7757-82-6 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bars
-
Glass funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (100-200 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (MS)
Experimental Protocol
Safety Precautions
-
4-Methylbenzyl bromide is corrosive and a lachrymator, causing severe skin burns and eye damage.[4][5][6][7] It is also harmful if swallowed, in contact with skin, or if inhaled.[6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
1,2,4-Triazole is harmful if swallowed and causes serious eye irritation.[8][9] It is also suspected of damaging fertility or the unborn child.[9][10] Handle with care, avoiding dust formation, and use appropriate PPE.[8][10]
-
Acetonitrile is flammable and toxic. Handle in a fume hood away from ignition sources.
Reaction Setup and Procedure
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 g, 14.5 mmol) and anhydrous potassium carbonate (4.0 g, 28.9 mmol).
-
Causality: Potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, generating the triazolate anion, which is a more potent nucleophile. Anhydrous conditions are crucial to prevent side reactions with water.
-
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Causality: Acetonitrile is an appropriate polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
-
Addition of Alkylating Agent: Dissolve 4-methylbenzyl bromide (2.68 g, 14.5 mmol) in 10 mL of anhydrous acetonitrile and add it dropwise to the stirring suspension over 10 minutes.
-
Causality: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, indicating the reaction's completion.
-
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a solid.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Causality: Gradient elution allows for the separation of the desired product from any unreacted starting materials and the N4-alkylated isomer.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-Methylbenzyl)-1H-1,2,4-triazole as a white solid.
Results and Discussion
Expected Yield and Physical Properties
-
Yield: 75-85%
-
Appearance: White solid
-
Melting Point: 97-99 °C[11]
Analytical Characterization
The structure and purity of the synthesized 1-(4-Methylbenzyl)-1H-1,2,4-triazole should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-methylbenzyl group and the 1,2,4-triazole ring.[12][13][14]
-
δ ~8.0-8.2 ppm (s, 1H, triazole C-H)
-
δ ~7.9-8.1 ppm (s, 1H, triazole C-H)
-
δ ~7.1-7.3 ppm (m, 4H, aromatic H)
-
δ ~5.3-5.5 ppm (s, 2H, -CH₂-)
-
δ ~2.3-2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.[13][14]
-
Expected peaks around δ 152, 144, 138, 132, 129, 127, 52, 21 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 174.10
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole from 4-methylbenzyl bromide. The procedure is straightforward, high-yielding, and allows for the efficient production of this valuable chemical intermediate. The in-depth explanation of the experimental steps and the underlying chemical principles ensures that researchers can confidently replicate and, if necessary, adapt this protocol for their specific needs. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.
References
- 4-Methyl-d3-benzyl bromide - Safety D
- 1,2,4-Triazole MSDS - 808388. (n.d.). Merck Millipore.
- SAFETY DATA SHEET: 4-Methylbenzyl bromide. (2025, December 21). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 4-Methylbenzyl bromide. (2025, September 05). Thermo Fisher Scientific.
- EP0711775A1 - 1,2,4-triazole alkylation. (n.d.).
- Safety Data Sheet: 1,2,4-Triazole. (2024, March 03). Carl ROTH.
- Safety Data Sheet: 1,2,4-Triazole. (2025, March 31). Carl ROTH.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
- 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (2025, January 14). Columbus Chemical Industries, Inc.
- 4-Methylbenzyl bromide 97 104-81-4. (n.d.). Sigma-Aldrich.
- 4-Methylbenzyl bromide - Safety Data Sheet. (2023, March 14). Synquest Labs.
- An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.).
- 1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 01). Australian Government Department of Health.
- Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. (2021, November 03). Scribd.
- Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). (n.d.). Jordan Journal of Chemistry (JJC).
- C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Aryl
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
- Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. (2010). Sci-Hub.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019, October 18). ACS Omega.
- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2025, August 06).
- Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. (n.d.).
- An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (2025, August 06).
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
- Regioselective alkylation of 1,2,4-triazole using. (n.d.). ProQuest.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 25). Frontiers.
- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.).
- 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. (n.d.). Benchchem.
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019, February 05).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. carlroth.com [carlroth.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. carlroth.com [carlroth.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | RUO [benchchem.com]
antifungal activity of 1-(4-Methylbenzyl)-1H-1,2,4-triazole against Candida albicans
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
1-(4-Methylbenzyl)-1H-1,2,4-triazole represents a fundamental pharmacophore in the azole antifungal class. While less potent than third-generation triazoles (e.g., voriconazole), this scaffold serves as a critical "Lead Compound" for Structure-Activity Relationship (SAR) studies. Its activity is driven by the coordination of the triazole nitrogen (N4) to the heme iron of the fungal enzyme CYP51 (Lanosterol 14
This guide provides a rigorous framework for evaluating the antifungal efficacy of this specific derivative against Candida albicans, focusing on the CLSI M27-A4 standard for MIC determination and mechanistic validation via ergosterol quantitation.
Chemical Profile
| Property | Specification | Critical Application Note |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-1,2,4-triazole | Core scaffold for SAR optimization. |
| Molecular Weight | 173.21 g/mol | Low MW allows high membrane permeability. |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | Moderate lipophilicity; requires DMSO for stock preparation. |
| Solubility | Low in water; Soluble in DMSO, Ethanol | Do not use water for initial stock. Precipitation will cause false negatives. |
Mechanism of Action (MOA)
The antifungal activity of 1-(4-Methylbenzyl)-1H-1,2,4-triazole is fungistatic against C. albicans.[1] It acts by competitively inhibiting CYP51 (Erg11p) .
Mechanistic Pathway (Graphviz)
Figure 1: The specific blockade of CYP51 by the triazole derivative leads to the accumulation of toxic sterols and depletion of ergosterol, resulting in fungistatic arrest.
Protocol A: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M27-A4 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).
Materials & Reagents[3][7][8]
-
Test Compound: 1-(4-Methylbenzyl)-1H-1,2,4-triazole (Purity >98%).
-
Organism: Candida albicans (ATCC 90028 or SC5314).
-
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
Why MOPS? Triazole activity is pH-dependent. Unbuffered media can shift pH due to fungal metabolism, altering drug ionization and potency.
-
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Control Drug: Fluconazole (for validation).
Experimental Workflow
Step 1: Stock Preparation
-
Dissolve 1-(4-Methylbenzyl)-1H-1,2,4-triazole in 100% DMSO to a concentration of 1600 µg/mL .
-
Self-Validation: Ensure the solution is clear. If turbid, sonicate for 30 seconds.
Step 2: Dilution Series (2x)
-
Prepare intermediate dilutions in RPMI-1640.
-
Critical Step: To avoid solvent toxicity, the final DMSO concentration in the well must be <1%.
-
Dilute the 1600 µg/mL stock 1:50 in RPMI to get 32 µg/mL (2% DMSO).
-
Perform serial 2-fold dilutions in RPMI down to 0.06 µg/mL.
Step 3: Inoculum Preparation
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Pick 5 colonies and suspend in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland Standard (
to CFU/mL). -
Dilute this suspension 1:2000 in RPMI-1640. Final inoculum:
to CFU/mL.
Step 4: Assay Assembly
-
In a 96-well microplate (U-bottom), add 100 µL of the 2x drug dilution.
-
Add 100 µL of the diluted inoculum.
-
Final Test Range: 16 µg/mL to 0.03 µg/mL.
-
Controls:
-
Growth Control: RPMI + Inoculum + 1% DMSO (No drug).
-
Sterility Control: RPMI only.
-
Step 5: Incubation & Reading
-
Incubate at 35°C for 24 hours .
-
Readout: Visual scoring or Spectrophotometric (OD530nm).
Data Interpretation (The "Trailing" Effect)
Triazoles often exhibit "trailing growth" (partial inhibition) against Candida.
-
Endpoint Definition: The MIC is the lowest concentration producing ≥50% inhibition compared to the growth control (unlike amphotericin B which requires 100%).
-
Visual Guide: Score 0 (Optically Clear), 1 (Slightly Hazy), 2 (Prominent turbidity).
-
MIC = Score 0 or 1 (if Control is Score 4).
-
Protocol B: Mechanism Validation (Sterol Quantitation)
To confirm the compound targets CYP51, we measure the drop in ergosterol and the rise in late-stage precursors (e.g., 24-methylene dihydrolanosterol).
Workflow (Graphviz)
Figure 2: Workflow for the extraction and spectrophotometric analysis of fungal sterols.
Step-by-Step Methodology
-
Treatment: Grow C. albicans (50 mL) in Sabouraud Broth with the test compound at MIC/2 concentration. Include a solvent control.
-
Lysis: Harvest cells (3000g, 5 min). Wash with water. Resuspend in 3 mL of 25% alcoholic KOH.
-
Saponification: Vortex for 1 min. Incubate at 85°C for 1 hour (water bath). This releases sterols from the membrane.[2]
-
Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 min.
-
Phase Separation: Allow layers to separate. Transfer the upper heptane layer (containing sterols) to a quartz cuvette.
-
Analysis: Scan absorbance between 230 nm and 310 nm.
Expected Results
| Feature | Control (Untreated) | Treated (Triazole) | Interpretation |
| Ergosterol Peak | High (281.5 nm) | Significantly Reduced | Blockade of CYP51 prevents ergosterol formation. |
| 24(28)-Dehydroergosterol | Distinct shoulder | Accumulated / Shifted | Accumulation of methylated precursors (e.g., 14 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[4]
-
Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology.
-
Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology.
-
Peyton, L. R., et al. (2015).[5] "The emergence of triazole resistance in Candida species." Journal of Pharmacy Practice.
Sources
Application Note: Antibacterial Screening of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
[1]
Abstract & Scientific Context
The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, historically recognized for its antifungal efficacy (e.g., fluconazole, itraconazole) via CYP51 inhibition. However, recent Structure-Activity Relationship (SAR) studies have expanded the utility of N1-substituted triazoles into the antibacterial domain.
1-(4-Methylbenzyl)-1H-1,2,4-triazole represents a critical structural motif where the lipophilic 4-methylbenzyl group at the N1 position enhances membrane permeability, potentially facilitating access to intracellular bacterial targets. Unlike classical antibiotics targeting cell wall synthesis, small-molecule triazoles often exhibit pleiotropic mechanisms, including metabolic enzyme inhibition and membrane disruption.
This Application Note provides a rigorous, standardized workflow for evaluating the antibacterial potential of this compound. It transitions from qualitative screening to quantitative kinetic profiling, adhering to CLSI (Clinical and Laboratory Standards Institute) and EUCAST principles for New Chemical Entities (NCEs).
Experimental Workflow Visualization
The following flowchart outlines the critical path for validating the antibacterial activity of 1-(4-Methylbenzyl)-1H-1,2,4-triazole, ensuring data integrity and reproducibility.
Figure 1: Step-by-step screening hierarchy. Phase 1 filters inactive compounds; Phase 2 provides the specific potency metric (MIC); Phase 3 & 4 define the mechanism of action.
Material Preparation & Handling[1][2][3]
Compound Properties[2][3][4][5][6][7][8][9]
-
IUPAC Name: 1-[(4-methylphenyl)methyl]-1,2,4-triazole
-
Molecular Weight: ~173.21 g/mol
-
Solubility Profile: Poorly soluble in water; highly soluble in DMSO, Ethanol, and Methanol.
-
Storage: Store solid at -20°C, desiccated.
Stock Solution Protocol
Objective: Create a stable 10,240 µg/mL (approx. 10 mg/mL) Master Stock.
-
Weighing: Accurately weigh 10.24 mg of 1-(4-Methylbenzyl)-1H-1,2,4-triazole into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide) . Vortex for 30 seconds until fully dissolved.
-
Note: Do not use water or PBS for the master stock to avoid precipitation.
-
-
Sterilization: Although DMSO is bacteriostatic, filter sterilization (0.22 µm PTFE filter) is recommended if the compound was synthesized in a non-sterile environment.
-
Working Stock: Dilute the Master Stock 1:10 in sterile Mueller-Hinton Broth (MHB) to achieve 1,024 µg/mL immediately before use.
-
Caution: This results in 10% DMSO. Further serial dilutions will reduce DMSO to <1%, which is non-toxic to most bacteria.
-
Phase 1: Primary Screening (Agar Well Diffusion)
Purpose: A rapid, qualitative "Go/No-Go" assessment to identify activity against a standard bacterial panel.
Bacterial Panel:
-
Staphylococcus aureus ATCC 29213 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative)
Protocol:
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (approx.
CFU/mL) in saline. -
Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate in three directions to create a lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Loading: Add 50 µL of the 1,024 µg/mL Working Stock into the test well.
-
Negative Control: 50 µL of 10% DMSO in MHB.
-
Positive Control:[1] 50 µL Ciprofloxacin (5 µg/mL).
-
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours (aerobic).
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Interpretation:
-
ZOI < 7mm: Inactive.
-
ZOI 7–10mm: Weak activity (Proceed to MIC only if structure is novel).
-
ZOI > 10mm: Active (Proceed to Phase 2).
Phase 2: Quantitative Assessment (Broth Microdilution - MIC)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines . This is the definitive metric for potency.
Protocol:
-
Plate Setup: Use a sterile 96-well round-bottom microtiter plate.
-
Dilution Series:
-
Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2–12.
-
Add 200 µL of Working Stock (1,024 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Serial 2-fold dilution ranging from 512 µg/mL to 1 µg/mL .
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach ~
CFU/mL. -
Add 100 µL of this inoculum to wells in columns 1–11.
-
Final Test Concentration:256 µg/mL to 0.5 µg/mL .
-
Final Inoculum:
CFU/mL.
-
-
Controls:
-
Column 11: Growth Control (Bacteria + Media + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 16–20 hours at 35°C.
-
Reading: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity).
Data Interpretation Table
| MIC Value (µg/mL) | Classification for NCEs | Action |
| < 4 | Highly Potent | Lead Candidate. Prioritize for toxicity testing. |
| 4 – 16 | Moderate Activity | Good scaffold. Optimize 4-methylbenzyl group. |
| 32 – 64 | Weak Activity | Only useful if mechanism is novel. |
| > 64 | Inactive | Generally not viable for systemic therapy. |
Phase 3 & 4: Mode of Action Characterization
MBC Determination (Bactericidal vs. Bacteriostatic)
-
Sample 10 µL from the MIC well and all wells with higher concentrations (clear wells).
-
Spot onto fresh MHA plates.
-
Incubate for 24 hours.
-
MBC Definition: The lowest concentration killing ≥99.9% of the initial inoculum (fewer than 5 colonies).
-
Ratio Analysis:
-
MBC/MIC ≤ 4: Bactericidal (Kills bacteria).
-
MBC/MIC > 4: Bacteriostatic (Inhibits growth).
-
Time-Kill Kinetics
For the most active concentration (usually 2x MIC), perform a time-kill assay to visualize the rate of bacterial death.
-
Time Points: 0h, 2h, 4h, 8h, 24h.
-
Method: Plate serial dilutions at each time point to count CFU/mL.
-
Significance: A reduction of
CFU/mL indicates bactericidal activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce starting concentration. Ensure DMSO < 1% in final well. Use cyclodextrin as an excipient if necessary. |
| Skipped Wells | Pipetting error or contamination. | Discard plate. Use automated liquid handling or reverse pipetting technique. |
| Growth in Sterility Control | Contaminated media or DMSO. | Filter sterilize all stock solutions. Perform work in a Biosafety Cabinet (BSC) Class II. |
| Trailing Endpoints | Partial inhibition (common with azoles). | Read MIC at 80% inhibition (IC80) using a spectrophotometer ( |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[2] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]
-
Strzelecka, M., & Świątek, P. (2021).[3] 1,2,4-Triazoles as Important Antibacterial Agents.[4][5][3][1][6][7] Pharmaceuticals, 14(3), 224.[3] [Link]
-
PubChem. (2025).[8] Compound Summary: 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (Structural Analog Context). [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. rroij.com [rroij.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole | C9H11N5 | CID 7472049 - PubChem [pubchem.ncbi.nlm.nih.gov]
in vitro anticancer studies of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Application Note: In Vitro Anticancer Evaluation of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Executive Summary
1-(4-Methylbenzyl)-1H-1,2,4-triazole represents a critical pharmacophore scaffold in medicinal chemistry, sharing significant structural homology with clinically approved aromatase inhibitors (e.g., Letrozole, Anastrozole) and antifungal azoles.[1] Its core structure—a 1,2,4-triazole ring linked to a substituted benzyl moiety—positions it as a potent inhibitor of cytochrome P450 enzymes, specifically CYP19A1 (Aromatase) and CYP51 .[1]
This Application Note provides a rigorous, standardized protocol for evaluating the anticancer potential of 1-(4-Methylbenzyl)-1H-1,2,4-triazole.[1] It focuses on its primary mechanism of action: the inhibition of estrogen biosynthesis in hormone-dependent breast cancer models (MCF-7), while also addressing general cytotoxicity in non-hormone-dependent lines (MDA-MB-231, HepG2).[1]
Key Applications:
-
Primary Screening: Determination of IC50 values via MTT/SRB assays.
-
Mechanistic Validation: Aromatase (CYP19A1) inhibition quantification.[1]
-
Apoptosis Induction: Flow cytometric analysis of cell death pathways.[1]
Compound Characterization & Preparation
Before initiating biological assays, the compound must be properly solubilized to ensure bioavailability in aqueous cell culture media without precipitation.[1]
Physicochemical Properties
-
Molecular Formula: C10H11N3[1]
-
Molecular Weight: 173.21 g/mol [1]
-
Solubility: Highly soluble in DMSO (Dimethyl sulfoxide) and Ethanol; poorly soluble in water.[1]
Stock Solution Protocol
-
Solvent: Use sterile-filtered DMSO (Sigma-Aldrich, Cell Culture Grade).[1]
-
Concentration: Prepare a 100 mM master stock solution.
-
Calculation: Dissolve 17.32 mg of compound in 1.0 mL of DMSO.[1]
-
-
Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 3-6 months.
-
Working Solutions: Dilute the master stock in serum-free culture media immediately prior to use.
-
Critical Rule: The final DMSO concentration in the cell culture well must never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
Cell Line Selection & Rationale
The choice of cell lines is dictated by the compound's predicted mechanism (Aromatase Inhibition).[1]
| Cell Line | Tissue Origin | Receptor Status | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | Primary Model. Expresses aromatase; growth is estrogen-dependent.[1] Ideal for testing aromatase inhibitors.[1] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple Negative (TNBC) | Negative Control. Hormone-independent.[1] Toxicity here indicates off-target effects or general cytotoxicity.[1] |
| HepG2 | Hepatocellular Carcinoma | - | Metabolic Model. Evaluates potential hepatotoxicity and general antiproliferative activity.[1][2] |
| HFF-1 | Human Foreskin Fibroblast | Normal | Safety Control. Used to calculate the Selectivity Index (SI).[1] |
Core Protocol 1: Cytotoxicity Screening (MTT Assay)[1]
This assay quantifies the compound's ability to inhibit cell proliferation via mitochondrial metabolic activity.[1]
Materials:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]
-
Microplate reader (Absorbance at 570 nm).[1]
Step-by-Step Methodology:
-
Seeding:
-
Treatment:
-
Prepare serial dilutions of 1-(4-Methylbenzyl)-1H-1,2,4-triazole in media: 0.1, 1, 5, 10, 25, 50, 100 µM .
-
Positive Control: Letrozole (for MCF-7) or Doxorubicin (General).[1]
-
Vehicle Control: Media + 0.1% DMSO.[1]
-
Add 100 µL of treatment media to respective wells (Triplicates).
-
Incubate for 48 or 72 hours .
-
-
Development:
-
Measurement & Analysis:
-
Measure absorbance (OD) at 570 nm (Reference: 630 nm).
-
Calculate % Cell Viability:
[1] -
Determine IC50 using non-linear regression (GraphPad Prism).
-
Core Protocol 2: Aromatase (CYP19A1) Inhibition Assay[1]
Since the 1,2,4-triazole ring coordinates with the heme iron of CYP enzymes, this is the definitive mechanistic assay.
Principle: Measures the conversion of a fluorogenic substrate (e.g., Dibenzylfluorescein) to a fluorescent product by recombinant human aromatase.
Workflow:
-
Enzyme Mix: Prepare Recombinant Human CYP19A1 + NADPH-Cofactor system in Potassium Phosphate buffer (pH 7.4).
-
Inhibitor Incubation:
-
Substrate Addition: Add fluorogenic substrate to initiate the reaction.[1]
-
Kinetic Read: Measure fluorescence (Ex/Em: 485/530 nm) every 5 minutes for 60 minutes.
-
Result: A decrease in fluorescence slope compared to vehicle control indicates inhibition.[1]
Mechanistic Visualization
The following diagram illustrates the dual pathway investigation: General Cytotoxicity vs. Specific Aromatase Inhibition.[1]
Figure 1: Experimental workflow for validating the anticancer mechanism of 1-(4-Methylbenzyl)-1H-1,2,4-triazole, distinguishing between general toxicity and specific aromatase inhibition.[1]
Expected Results & Data Interpretation
Based on Structure-Activity Relationships (SAR) of N-benzyl-1,2,4-triazoles:
-
Aromatase Inhibition:
-
Cytotoxicity (MTT):
-
Apoptosis:
-
Treatment should induce G1/S phase arrest (characteristic of aromatase inhibitors) followed by apoptosis (Annexin V positive).[1]
-
Safety & Handling (MSDS Highlights)
-
Hazard Identification: Triazole derivatives are potential skin/eye irritants and may be reprotoxic.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Disposal: All biological waste containing the compound must be incinerated as hazardous chemical waste.[1]
References
-
Emami, L. et al. (2022).[1] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Link
-
BenchChem. (2025).[1][4] Mechanism of action of 1,2,4-triazole-based compounds. Link[1]
-
Al-Wahaibi, L.H. et al. (2023).[1] Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. Link
-
Popiołek, Ł. (2017).[1] Structural Characterization and Anticancer Activity of 1,2,4-Triazole-Based Compounds. Mini-Reviews in Medicinal Chemistry. Link
Sources
Application Notes and Protocols for the Synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole Analogs
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Derivatives of this privileged heterocycle exhibit a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][4][5][6][7] This wide-ranging bioactivity makes the 1,2,4-triazole scaffold a high-priority target for drug discovery and development programs.
This document provides a comprehensive guide to the synthesis of a specific subclass: 1-(4-Methylbenzyl)-1H-1,2,4-triazole and its analogs. The protocol detailed herein is robust and versatile, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic process.
Strategic Approach: N-Alkylation of the Triazole Core
The most direct and widely employed method for synthesizing the target compounds is the N-alkylation of the 1H-1,2,4-triazole ring with a substituted benzyl halide. This reaction, while straightforward in concept, presents a key challenge: regioselectivity. The 1,2,4-triazole anion can be alkylated at either the N1 or N4 position.
The regiochemical outcome is influenced by several factors, including the choice of base, solvent, and reaction temperature. Generally, the use of strong, non-nucleophilic bases in polar aprotic solvents tends to favor the formation of the N1-substituted isomer, which is often the desired product.[8] Research indicates that using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can yield N1 to N4 isomer ratios of approximately 90:10, providing a reliable method for obtaining the 1-substituted product as the major component.[8]
Caption: General reaction scheme for the N-alkylation of 1,2,4-triazole.
Detailed Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
This protocol describes a reliable method for the regioselective synthesis of the N1-isomer.
Materials and Reagents
-
1H-1,2,4-Triazole (98%+)
-
4-Methylbenzyl chloride (or bromide) (98%+)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (98%+)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the triazole) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DBU (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at this temperature for 15-20 minutes. The base deprotonates the triazole, forming the triazolide anion, which is the active nucleophile.
-
Alkylation: Slowly add a solution of 4-methylbenzyl chloride (1.05 eq) in a small amount of anhydrous THF to the reaction mixture.
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting triazole.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the DBU-hydrochloride salt and any unreacted triazole.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to separate the major N1-isomer from the minor N4-isomer and any other impurities.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis and purification.
Versatility of the Protocol: Synthesizing Analogs
The true utility of this protocol lies in its adaptability for creating a diverse range of analogs. By systematically varying the starting materials, researchers can explore the chemical space around the core structure to optimize for desired biological activity.
| Analog Type | Starting Material 1 | Starting Material 2 | Resulting Modification |
| Aromatic Substitution | 1H-1,2,4-Triazole | 4-Fluorobenzyl chloride | Introduction of an electron-withdrawing group |
| 1H-1,2,4-Triazole | 4-Methoxybenzyl chloride | Introduction of an electron-donating group | |
| 1H-1,2,4-Triazole | 2,4-Dichlorobenzyl chloride | Multiple substitutions on the phenyl ring | |
| Triazole Core Modification | 3,5-Diphenyl-1H-1,2,4-triazole | 4-Methylbenzyl chloride | Addition of bulky phenyl groups to the triazole |
| 3-Mercapto-1H-1,2,4-triazole | 4-Methylbenzyl chloride | Introduction of a thiol group for further functionalization |
Representative Characterization Data
For the analog 1-(4-Methylbenzyl)-3,5-diphenyl-1H-1,2,4-triazole , the following characterization data can be expected.
| Analysis | Data |
| Appearance | White solid |
| Melting Point | 104-106 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (d, 2H), 7.63 (d, 2H), 7.50-7.38 (m, 6H), 7.15 (d, 2H), 7.05 (d, 2H), 5.42 (s, 2H), 2.34 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.7, 156.1, 138.5, 132.8, 131.1, 130.2, 129.5, 129.0, 128.7, 128.6, 127.8, 126.5, 52.6, 21.1 ppm |
| LCMS (m/z) | 326 [M+H]⁺ |
Note: Data is based on similar compounds found in the literature and serves as an illustrative example. Actual results may vary.[9]
Biological Significance of 1,2,4-Triazole Analogs
The synthesis of novel 1,2,4-triazole analogs is a highly active area of research due to their proven therapeutic potential. The nitrogen-rich heterocyclic core can engage in various non-covalent interactions (e.g., hydrogen bonding, metal coordination) with biological targets like enzymes and receptors.[10] For instance, many antifungal drugs containing a triazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[6] The broad spectrum of activities reported for this class of compounds underscores their importance as "privileged structures" in the pursuit of new medicines.[4][5][6][11]
Caption: Diverse biological activities associated with the 1,2,4-triazole scaffold.
Conclusion
This application note provides a validated and versatile protocol for the synthesis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole analogs. By explaining the rationale behind key experimental steps and demonstrating the protocol's adaptability, we have established a self-validating system for researchers. The methods described herein empower scientists in drug discovery to efficiently generate and explore novel chemical entities based on the pharmacologically significant 1,2,4-triazole framework.
References
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 1,2,4-Triazoles. Scribd. Available at: [Link]
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using. ProQuest. Available at: [Link]
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Sci-Hub. Available at: [Link]
-
1-METHYL-4-PHENYL-1,2,4-TRIAZOLE. SpectraBase. Available at: [Link]
- 1,2,4-triazole alkylation.Google Patents.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ripublication.com [ripublication.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
Executive Summary
This Application Note details a validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of 1-(4-Methylbenzyl)-1H-1,2,4-triazole (CAS: 119183-30-5). This compound is a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and various agrochemical fungicides.
The primary analytical challenge addressed in this guide is the regioisomeric separation of the target N1-isomer from the N4-isomer impurity, alongside the quantification of unreacted starting materials (1,2,4-triazole and 4-methylbenzyl halides).
Chemical Context & Critical Quality Attributes (CQAs)
The Regioselectivity Challenge
The synthesis of 1-substituted-1,2,4-triazoles via alkylation typically yields a mixture of isomers. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms capable of alkylation:
-
N1-Alkylation (Target): Thermodynamically favored product.
-
N4-Alkylation (Impurity): Kinetically favored minor product.
Separating these isomers is critical because they possess distinct pharmacological profiles. In Reverse-Phase chromatography, the N4-isomer typically exhibits higher polarity and elutes earlier than the N1-isomer due to its larger dipole moment.
Physicochemical Properties[1]
-
Basicity: The 1,2,4-triazole ring is weakly basic (pKa of conjugate acid ~2.2).
-
Implication: At neutral pH, the triazole moiety may interact with residual silanols on the silica column, causing peak tailing.
-
Solution: The mobile phase must be buffered at an acidic pH (2.5 – 3.5) to suppress silanol ionization and maintain the analyte in a consistent protonation state.
Method Development Logic (The "Why")
The following decision matrix explains the rationale behind the selected chromatographic conditions.
Caption: Logical framework for selecting mobile phase pH and stationary phase to ensure peak symmetry and isomer resolution.
Detailed Experimental Protocol
Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Milli-Q or HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (
): AR Grade (85%). -
Reference Standards:
Chromatographic Conditions
This method utilizes a gradient elution to resolve the polar triazole starting material from the non-polar benzyl halide, with the target compound eluting in the middle.
| Parameter | Specification |
| Instrument | HPLC equipped with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or Inertsil ODS-3) |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | 210 nm (for impurities) and 260 nm (specific for target) |
| Mobile Phase A | 10 mM |
| Mobile Phase B | Acetonitrile |
| Diluent | Water : Acetonitrile (50:50 v/v) |
Gradient Program
The gradient is designed to hold initial low organic composition to retain the polar 1,2,4-triazole, then ramp up to elute the target and the non-polar benzyl chloride.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Injection |
| 5.0 | 90 | 10 | Isocratic Hold (Elute 1,2,4-Triazole) |
| 20.0 | 20 | 80 | Linear Ramp |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End of Run |
Analytical Workflow & Data Processing
Caption: Standard Operating Procedure (SOP) workflow from solid sample to analytical result.
Sample Preparation[5]
-
Standard Stock: Accurately weigh 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 0.5 mg/mL).
-
Sample Solution: Prepare duplicate samples of the test substance using the same method as the standard.
-
System Suitability Solution: Spike a portion of the Standard Stock with 1,2,4-triazole and 4-methylbenzyl chloride to confirm resolution.
Integration Strategy
-
Wavelength Selection: Use 210 nm for purity calculation (Area %) to ensure detection of the benzyl chloride impurity, which has weak absorption at 260 nm. Use 260 nm for identification of the triazole ring.[4]
-
Relative Retention Times (Approximate):
-
1,2,4-Triazole: ~0.25 (Void volume marker)
-
N4-Isomer: ~0.90
-
Target (N1-Isomer): 1.00
-
4-Methylbenzyl chloride: ~1.5 - 1.8
-
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before releasing results.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between N4 and N1 isomers | Ensures accurate quantitation of the critical isomer impurity. |
| Tailing Factor ( | < 1.5 for Main Peak | Indicates suppressed silanol activity and proper pH control. |
| Theoretical Plates ( | > 5000 | Confirms column efficiency. |
| RSD (Precision) | < 1.0% (n=5 injections) | Validates system stability. |
Troubleshooting Guide
Issue 1: Peak Tailing of the Target Compound
-
Cause: Secondary interactions with silanols or pH too high.
-
Fix: Lower the buffer pH to 2.5. Ensure the column is "End-capped" (e.g., use Zorbax Eclipse or Waters Symmetry).
Issue 2: Co-elution of N1 and N4 Isomers
-
Cause: Insufficient selectivity.
-
Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions often provide better separation of regioisomers than standard C18. Alternatively, lower the gradient slope (e.g., 0.5% B/min).
Issue 3: "Ghost" Peaks
-
Cause: Carryover of the non-polar benzyl halide from previous runs.
-
Fix: Extend the "Wash" phase (95% B) of the gradient to 10 minutes.
References
-
Sielc Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea.[5] (Reference for retaining polar triazole starting materials). [Link]
-
Agilent Technologies. Simultaneous Quantification of Triazoles in Plasma by HPLC. (Reference for UV detection wavelengths of triazole antifungals). [Link]
-
Joule, J.A., & Mills, K. Heterocyclic Chemistry.[6] 5th Ed.[4] Wiley.[6] (Authoritative source on N1 vs N4 alkylation thermodynamics and pKa values).
Sources
- 1. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BENZYL-1,2,4-TRIAZOLE CAS#: 6085-94-5 [m.chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(4-Methylbenzyl)-1H-1,2,4-triazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(4-Methylbenzyl)-1H-1,2,4-triazole via recrystallization. This document is designed for researchers and drug development professionals who are looking to optimize this critical purification step. Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2][3] The success of this procedure hinges on a methodical approach to solvent selection and a clear understanding of how to troubleshoot common experimental challenges. This guide provides field-proven insights and detailed protocols to ensure you achieve the highest possible purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of 1-(4-Methylbenzyl)-1H-1,2,4-triazole.
Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[4] This typically happens for one of two reasons: the boiling point of your solvent is higher than the melting point of your compound, or the presence of significant impurities has depressed the compound's melting point.[5] An oil is undesirable because impurities are often more soluble in the oily layer than in the solvent, leading to poor purification.[6]
Causality & Immediate Solutions:
-
High Impurity Load: A large amount of impurity can significantly lower the melting point of your crude product.[4][5] The impurities interfere with the crystal lattice formation.[5]
-
Solution A (Add More Solvent): Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the solution's saturation point.[4][7] This may allow crystallization to occur at a temperature below the new, depressed melting point.
-
Solution B (Charcoal Treatment): If colored impurities are suspected, they may be contributing to the issue. After redissolving the oil, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4]
-
-
Inappropriate Solvent Choice: The melting point of the solute may be lower than the temperature at which the solution becomes saturated upon cooling.[5]
-
Solution C (Change Solvents): The most reliable solution is to start over with a different solvent or solvent system. Choose a solvent with a lower boiling point or use a mixed-solvent system that allows for crystallization at a lower temperature.
-
Question: I've cooled my solution, but no crystals are forming. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution is usually due to one of two factors: the solution is not sufficiently saturated, or the solution has become supersaturated, a state where the solute concentration exceeds its equilibrium solubility but has not yet precipitated.[8]
Troubleshooting Steps:
-
Induce Crystallization: If the solution is supersaturated, you need to provide a nucleation site for crystals to begin forming.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a surface for crystal nucleation.[4][8]
-
Add a Seed Crystal: If available, add a tiny crystal of pure 1-(4-Methylbenzyl)-1H-1,2,4-triazole to the solution.[4][8] This provides a perfect template for further crystal growth.
-
Flash Cooling: Briefly cool the solution in an ice-salt or dry ice/acetone bath to induce rapid nucleation, then allow it to warm to the intended crystallization temperature for slower, more controlled growth.[9]
-
-
Increase Concentration: If the solution is simply too dilute, you must increase the solute concentration.
Question: My final product is still impure after recrystallization. What went wrong?
Answer:
Residual impurities after a single recrystallization are common and can stem from several factors.
Potential Causes and Corrective Actions:
-
Incorrect Solvent: The chosen solvent may not be selective enough, meaning it has a similar solubility profile for both your target compound and the impurities.[7] Impurities may have co-precipitated with your product.
-
Solution: Perform a second recrystallization using a different solvent or solvent system with different polarity characteristics.
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice instead of remaining in the solvent.[10]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered. Only after it has reached room temperature should you move it to an ice bath to maximize yield.
-
-
Insoluble Impurities Present: If the crude material contained impurities that are insoluble in the hot solvent, they should have been removed.
-
Solution: Ensure you perform a hot gravity filtration step after dissolving the crude solid to remove any insoluble materials before allowing the solution to cool.[11]
-
Question: My recovery yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant portion of your product was lost during the process.[4]
Key Areas for Optimization:
-
Excess Solvent: Using too much solvent is the most common cause of low yield.[4][8] The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.
-
Premature Crystallization: Crystals forming during hot filtration will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[7]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after slow cooling to room temperature to maximize the amount of product that crystallizes out of the solution.
-
Washing Step: When washing the collected crystals, use only a minimal amount of ice-cold recrystallization solvent.[8] Using room-temperature or warm solvent will redissolve some of your purified product.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for 1-(4-Methylbenzyl)-1H-1,2,4-triazole?
A1: The ideal solvent is one in which 1-(4-Methylbenzyl)-1H-1,2,4-triazole is highly soluble at high temperatures but poorly soluble at low temperatures.[2][11][12] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[10][13]
Given the structure of 1-(4-Methylbenzyl)-1H-1,2,4-triazole, which contains a polar triazole ring and a non-polar methylbenzyl group, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~50 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, up to ~1 mL. Observe solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[8]
-
If the compound dissolves when hot, cool the test tube in an ice bath to see if pure crystals form.[8]
-
The best solvent is one that shows poor solubility at room temperature but complete dissolution at boiling, followed by robust crystal formation upon cooling.
Table 1: Potential Solvents for 1-(4-Methylbenzyl)-1H-1,2,4-triazole
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Outcome |
| Water | 100 | High | Likely poor solubility due to the non-polar benzyl group. Could be a good anti-solvent in a mixed system. |
| Ethanol | 78 | High-Intermediate | Good starting point. The hydroxyl group can interact with the triazole ring, while the ethyl group provides some non-polar character. |
| Ethyl Acetate | 77 | Intermediate | Often a good choice for molecules with mixed polarity. May provide the ideal solubility curve. |
| Acetone | 56 | Intermediate | Another strong candidate, but its low boiling point may not provide a large enough solubility differential. |
| Toluene | 111 | Low | May be too non-polar, potentially dissolving the compound well at all temperatures, leading to low recovery. |
| Hexane | 69 | Low | Likely to be a poor solvent at all temperatures. Could be an excellent anti-solvent when paired with a more polar solvent like ethyl acetate. |
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
You should use this system when your compound is too soluble in one solvent (preventing crystallization) and insoluble in another. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Q3: How can I assess the purity of my recrystallized product?
A3: The most common and immediate method for assessing purity in a synthesis lab is melting point analysis.[3][14]
-
Pure Compounds: Exhibit a sharp melting point range (typically < 2°C).
-
Impure Compounds: Show a depressed (lower) and broadened melting point range.[14]
By comparing the melting point of your recrystallized product to that of the crude starting material and the literature value, you can effectively gauge the success of the purification. Further characterization can be performed using techniques like NMR, HPLC, or MS.[10]
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the recrystallization process.
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization [sites.pitt.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability of 1-(4-Methylbenzyl)-1H-1,2,4-triazole in Solution
Welcome to the technical support center for 1-(4-Methylbenzyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a substituted 1,2,4-triazole, its stability is paramount for reproducible experimental results, and understanding its potential degradation pathways is critical for its effective use.
The 1,2,4-triazole ring is an aromatic and generally stable heterocyclic system, a feature that contributes to its widespread use as a scaffold in medicinal chemistry.[1][2] However, the substituents on the triazole ring and the benzyl group can influence its susceptibility to degradation under various experimental conditions. This guide will walk you through the key factors affecting the stability of 1-(4-Methylbenzyl)-1H-1,2,4-triazole and provide practical protocols to assess its integrity in your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 1-(4-Methylbenzyl)-1H-1,2,4-triazole in solution?
A1: The stability of 1-(4-Methylbenzyl)-1H-1,2,4-triazole in solution is primarily influenced by a combination of factors including:
-
pH: The 1,2,4-triazole ring is generally resistant to cleavage under mild acidic or basic conditions.[1] However, extreme pH values, especially at elevated temperatures, can promote hydrolysis. It is crucial to determine the optimal pH range for your experimental buffer.
-
Temperature: Elevated temperatures can accelerate degradation processes.[1] For long-term storage of solutions, it is advisable to keep them at low temperatures, such as +4°C or frozen at -20°C to -80°C.[1]
-
Light Exposure: Photodegradation can be a significant concern for many organic molecules, including some 1,2,4-triazole derivatives, particularly under UV or simulated solar light.[1] It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments.
-
Solvent: The choice of solvent can impact the stability of the compound. While soluble in water and organic solvents, interactions with the solvent can potentially lead to degradation over time.[3][4] It is important to use high-purity solvents and to assess the compound's stability in the specific solvent system you are using.
-
Presence of Oxidizing Agents: The benzyl moiety and the triazole ring can be susceptible to oxidation. The presence of oxidizing agents in your solution or exposure to air (oxygen) over extended periods could lead to the formation of impurities.
Q2: How should I prepare and store stock solutions of 1-(4-Methylbenzyl)-1H-1,2,4-triazole to ensure maximum stability?
A2: Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible results.
Recommended Storage Practices:
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store in a cool, dry, and dark place in a tightly sealed container.[1] | Minimizes degradation from moisture, light, and temperature fluctuations. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable high-purity solvent (e.g., DMSO, ethanol). Store at -20°C or -80°C in small aliquots.[1] | Low temperatures slow down potential degradation reactions. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. | Ensures the compound is at its highest purity for your assays. |
dot
Caption: Recommended workflow for handling 1-(4-Methylbenzyl)-1H-1,2,4-triazole.
Q3: I am observing inconsistent results in my biological assays. Could this be due to the degradation of my compound?
A3: Yes, inconsistent results in biological assays are a common consequence of compound degradation.[1] If the concentration of the active compound decreases over time in your assay medium, it will lead to variability in the observed biological effect.
To troubleshoot this, you should:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to your existing stock.
-
Assess Stability in Assay Buffer: Incubate 1-(4-Methylbenzyl)-1H-1,2,4-triazole in your assay buffer for the duration of your experiment at the experimental temperature. Analyze the solution at different time points using a stability-indicating method like HPLC to check for any degradation.[1]
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stored Solution
-
Potential Cause: Degradation of 1-(4-Methylbenzyl)-1H-1,2,4-triazole. The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., oxidation would add 16 Da).
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to see if you can reproduce the unknown peaks.[5] This will help in identifying the degradation pathway and developing a stability-indicating analytical method.
-
dot
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Loss of Compound Potency in a Cell-Based Assay Over Time
-
Potential Cause: The compound is unstable in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Incubation Study: Incubate a solution of the compound in the cell culture medium (without cells) at 37°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Consider a More Stable Formulation: If significant degradation is observed, you may need to explore alternative formulations, such as using a different solvent for the initial stock or adding antioxidants if oxidation is suspected.
-
Shorten Incubation Times: If possible, modify your experimental protocol to reduce the incubation time of the compound with the cells.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 1-(4-Methylbenzyl)-1H-1,2,4-triazole
This protocol outlines a general procedure to assess the stability of 1-(4-Methylbenzyl)-1H-1,2,4-triazole under various stress conditions. The goal is to induce about 5-20% degradation to identify potential degradation products and pathways.[5]
Materials:
-
1-(4-Methylbenzyl)-1H-1,2,4-triazole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C in the dark.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in 50:50 acetonitrile/water) to a photostability chamber.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
References
-
U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
-
MDPI. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved from [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]
-
International Journal of Medical Toxicology and Legal Medicine. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial decomposition pathways of 1H-1,2,4-triazole and.... Retrieved from [Link]
-
KTU AVES. (2025). Synthesis of 1,2,4-Triazole substituted Co(II) and Cu(II) phthalocyanine compounds and investigation of their photocatalytic activities in the photochemical degradation reaction of 4-nitrophenol. Retrieved from [Link]
-
PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
RSC Publishing. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Retrieved from [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021). Retrieved from [Link]
-
ResearchGate. (2025). Photodegradation of the Triazole Fungicide Hexaconazole. Retrieved from [Link]
-
triazole compounds namely 3-alkyl/aralkyl thio-4,5. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]
-
PMC. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PMC. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved from [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidati. (2021). Retrieved from [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved from [Link]
-
SIELC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Retrieved from [https://jpmed. Zaporizhzhia State Medical and Pharmaceutical University/index.php/journal/article/view/132]([Link]. Zaporizhzhia State Medical and Pharmaceutical University/index.php/journal/article/view/132)
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Triazole Chromatography Optimization
Introduction
Welcome to the Triazole Optimization Center. If you are working with "Click" chemistry products (1,2,3-triazoles) or antifungal pharmacophores (1,2,4-triazoles), you likely face one of three challenges: regioisomer co-elution , peak tailing due to tautomerism , or chiral resolution .
Triazoles are deceptive. Their high polarity and nitrogen-rich rings create secondary interactions with residual silanols on silica columns, leading to poor peak shape. Furthermore, the structural similarity between 1,4- and 1,5-regioisomers often defies standard C18 hydrophobicity-based separation.
This guide moves beyond generic "try a slower gradient" advice. We will engineer the separation based on the specific electronic and steric properties of your isomers.
Module 1: The Separation Strategy Engine
Before selecting a column, diagnose your isomer type. The separation mechanism for a positional isomer (regioisomer) is fundamentally different from a stereoisomer (enantiomer).
Figure 1: Decision matrix for selecting the chromatographic mode based on triazole isomer classification.
Module 2: Troubleshooting Regioisomers (1,4 vs 1,5)
Context: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,4-isomer is the expected product. However, thermal "Huisgen" cycloaddition or ruthenium catalysis can yield mixtures of 1,4- and 1,5-isomers. These isomers have identical mass and very similar hydrophobicities (logP), causing co-elution on C18 columns.
The Solution: Pi-Pi ( ) Interaction Chromatography
Standard alkyl phases (C18/C8) separate based on hydrophobicity. To separate regioisomers, you must exploit the shape and electron density of the aromatic ring.
-
1,4-isomers: Linear, planar structure.
-
1,5-isomers: Sterically crowded, often twisted out of plane.
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The phenyl ring on the stationary phase interacts with the triazole
Protocol: Phenyl-Hexyl Screening[1]
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, Kinetex Biphenyl).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate if pH sensitive).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile). -
Gradient: 5% B to 95% B over 15 minutes.
Comparative Data: Regioisomer Resolution (
| Stationary Phase | Mobile Phase Organic | Mechanism | Resolution ( |
| C18 (Alkyl) | Acetonitrile | Hydrophobic | 0.8 (Co-elution) |
| C18 (Alkyl) | Methanol | Hydrophobic | 1.1 (Partial) |
| Phenyl-Hexyl | Acetonitrile | Hydrophobic + weak | 1.9 (Baseline) |
| Phenyl-Hexyl | Methanol | Hydrophobic + strong | 3.2 (Excellent) |
Technical Insight: Acetonitrile has its own
-electrons (triple bond) which can compete with the stationary phase for analyte interaction, dampening the selectivity. Methanol is "transparent" tomechanisms, maximizing the column's selectivity [1].
Module 3: Taming Tailing & Tautomers (1,2,4-Triazoles)
Context: 1,2,4-triazoles are amphoteric. They can act as weak bases (protonation at N4) or weak acids (deprotonation at N1). They also exhibit annular tautomerism (rapid hydrogen shifting between nitrogens), which manifests as peak broadening or splitting in HPLC.
The Solution: pH Control & Ion Suppression
To obtain sharp peaks, you must lock the triazole into a single ionization state and suppress silanol interactions.
Scenario A: Low pH (Recommended for standard Silica)
-
Mechanism: At pH ~2.5, the basic nitrogen is protonated (
), and surface silanols ( ) are neutral. This prevents cation-exchange tailing. -
Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Note: TFA acts as an ion-pairing agent, sharpening peaks significantly more than Formic Acid for basic triazoles.
-
Scenario B: High pH (Requires Hybrid/Polymer Columns)
-
Mechanism: At pH > 10, the triazole may be deprotonated (anionic) or neutral, and the silica surface is negatively charged. Electrostatic repulsion prevents sticking.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Column: Must use Hybrid Silica (e.g., Waters BEH, Agilent Poroshell HPH) to survive high pH.
Figure 2: Locking tautomeric states via pH control to prevent peak splitting.
Module 4: Chiral Separation (Triazole Fungicides)
Context: Many triazole drugs (e.g., Tebuconazole, Voriconazole) contain chiral centers. Separating these enantiomers on standard HPLC is slow and solvent-heavy.
The Solution: Supercritical Fluid Chromatography (SFC)
SFC is the "Gold Standard" for triazole chiral separations. The low viscosity of supercritical CO
Recommended Workflow:
-
Technique: SFC (UPC
or standard SFC). -
Stationary Phases: Amylose or Cellulose derivatives (Polysaccharides).[1]
-
Primary Screen: Chiralpak IA/IB (Immobilized) or Trefoil AMY1/CEL1.
-
-
Mobile Phase: CO
+ Co-solvent (MeOH or IPA).[2]
Protocol: Chiral Screening Gradient (SFC) [2]
-
Flow: 2.0 - 3.0 mL/min
-
Back Pressure: 120-150 bar
-
Temperature: 35-40°C
-
Gradient: 2% to 40% Co-solvent (MeOH) over 5 minutes.
Performance Comparison: Tebuconazole Enantiomers
| Parameter | Normal Phase HPLC (Hexane/EtOH) | SFC (CO |
| Column | Chiralcel OD-H | Trefoil CEL1 |
| Run Time | 45 minutes | < 5 minutes |
| Solvent Cost | High (Hexane disposal) | Low (CO |
| Resolution ( | 2.1 | 3.5 |
Why it works: The "rigid" structure of triazoles fits well into the helical grooves of polysaccharide phases. SFC's kinetic properties allow this interaction to happen much faster than in liquid chromatography [3].
References
-
Selectivity of Phenyl-Hexyl Phases: Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
SFC for Triazole Fungicides: Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System. Retrieved from [Link]
-
Chiral Separation Comparisons: Toribio, L., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
1,2,3-Triazole Regioisomer Synthesis & Analysis: Indian Academy of Sciences. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole. Retrieved from [Link]
Sources
comparative study of 1,2,3-triazole versus 1,2,4-triazole bioactivity.
Executive Summary
In the landscape of medicinal chemistry, triazoles represent a "privileged scaffold," yet the distinction between the 1,2,3-triazole and 1,2,4-triazole isomers is non-trivial.[1] This guide objectively compares these two isomers, delineating their specific utility in drug design.
The Verdict:
-
1,2,4-Triazoles remain the gold standard for enzyme inhibition involving metal coordination , particularly in antifungal azoles (CYP51 inhibitors) and aromatase inhibitors (Letrozole), due to the superior coordination geometry of the N4 nitrogen.
-
1,2,3-Triazoles have emerged as the premier bioisostere for amide bonds and stable linkers. Their rise is driven by "Click Chemistry" (CuAAC), offering unparalleled synthetic accessibility and a high dipole moment (~5 D) that mimics peptide bonds, enhancing metabolic stability without sacrificing potency.
Structural & Physicochemical Basis[2][3][4][5]
The divergent bioactivity of these isomers stems fundamentally from their electronic distributions.
Electronic Profile & Dipole Moments[1][6]
-
1,2,3-Triazole: Exhibits a remarkably high dipole moment (~5.0 D), significantly higher than the amide bond (~3.7–4.0 D) it often mimics.[2] This strong dipole facilitates hydrogen bonding and dipole-dipole interactions within protein pockets.
-
1,2,4-Triazole: Possesses a lower dipole moment (~3.2 D). Its key feature is the accessible lone pair on N4, which is sterically less hindered and electronically optimized for coordinating with metal ions (e.g., Fe²⁺ in Heme).
Comparative Data Table
| Feature | 1,2,3-Triazole (1,4-disubstituted) | 1,2,4-Triazole |
| Dipole Moment | ~5.0 Debye | ~3.2 Debye |
| Key Role | Amide Bioisostere (Peptidomimetic) | Heme Iron Coordinator |
| H-Bond Donor | C5-H (polarized) | N-H (if unsubstituted) |
| H-Bond Acceptor | N2, N3 lone pairs | N2, N4 lone pairs |
| pKa (Parent) | ~9.3 | ~10.0 |
| Synthetic Method | CuAAC (Click Chemistry) | Pellizzari / Einhorn-Brunner |
Visualization: Electronic & Functional Logic
Figure 1: Functional divergence of triazole isomers based on electronic properties.
Synthetic Accessibility: The "Click" Revolution
The choice between isomers is often dictated by synthetic feasibility during library generation.
-
1,2,3-Triazole: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is modular, regioselective (1,4-isomer), and works in aqueous media. This makes it ideal for Fragment-Based Drug Discovery (FBDD) and bioconjugation.
-
1,2,4-Triazole: Synthesis typically requires harsh condensation conditions (high heat) using hydrazides and nitriles (Pellizzari reaction). While scalable for manufacturing (e.g., Fluconazole), it is less amenable to rapid combinatorial screening.
Figure 2: Comparative synthetic workflows. CuAAC offers milder conditions suited for library generation.
Pharmacological Profiles: Mechanism of Action[7]
Case Study A: Antifungal Activity (CYP51 Inhibition)
The clinical success of Fluconazole, Voriconazole, and Posaconazole relies on the 1,2,4-triazole ring.
-
Mechanism: The unhindered N4 nitrogen coordinates axially with the Heme Iron (Fe) of the fungal enzyme Lanosterol 14
-demethylase (CYP51). -
Why 1,2,4 wins: The geometry of the N4 nitrogen allows for a perpendicular attack on the heme plane without steric clash. 1,2,3-triazoles can bind, but the N3 nitrogen often provides weaker coordination or unfavorable steric interactions in the CYP51 pocket.
Case Study B: Peptidomimetics (Amide Bioisosteres)
Winner: 1,2,3-Triazole
Proteolytic instability of peptide bonds limits peptide drugs. 1,2,3-triazoles mimic the trans-amide bond geometry and electronics.
-
Mechanism: The 1,4-disubstituted 1,2,3-triazole aligns its dipole with the amide bond it replaces.[4][5] The C5-H acts as a hydrogen bond donor (like the amide NH), and N2/N3 act as acceptors (like the amide Carbonyl).
-
Outcome: Enhanced metabolic stability (protease resistance) with retained biological affinity.
Figure 3: Mechanism of CYP51 inhibition showing the preferential binding of 1,2,4-triazole.
ADME & Metabolic Stability
Both isomers exhibit excellent chemical stability (resistant to hydrolysis and oxidation), but their metabolic fates differ.
-
Metabolic Stability: 1,2,3-triazoles are generally more resistant to metabolic degradation than 1,2,4-triazoles. The 1,2,3-ring is rarely a substrate for oxidative metabolism itself.
-
Solubility: 1,2,4-triazoles often impart higher water solubility due to a lower logP and higher basicity compared to 1,2,3-triazoles, which can be more lipophilic depending on substitution.
-
Toxicity: 1,2,4-triazoles (e.g., Fluconazole) have a well-characterized safety profile but can inhibit human CYPs (drug-drug interaction risk). 1,2,3-triazoles are considered relatively inert and non-toxic, making them safe linkers.
Experimental Protocols
Protocol A: CuAAC Synthesis of 1,2,3-Triazole (Standard)
Use this for generating bioisostere libraries.
Reagents:
-
Alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
CuSO₄·5H₂O (5-10 mol%)
-
Sodium Ascorbate (10-20 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Procedure:
-
Dissolve alkyne and azide in t-BuOH/H₂O (1:1) at 0.1–0.5 M concentration.
-
Add CuSO₄ solution followed immediately by freshly prepared Sodium Ascorbate solution. Note: The solution should turn bright yellow/orange (active Cu(I) species).
-
Stir vigorously at Room Temperature (RT) for 2–12 hours. Monitor via TLC/LCMS.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.
-
Purification: Often not required; otherwise, silica flash chromatography.
Protocol B: MIC Assay for Antifungal Activity
Use this to validate 1,2,4-triazole derivatives.
Materials:
-
Candida albicans (ATCC 90028)[6]
-
RPMI 1640 medium (buffered with MOPS to pH 7.0)
-
96-well microplates
Procedure:
-
Inoculum Prep: Adjust yeast suspension to
to cells/mL in RPMI 1640. -
Compound Dilution: Prepare serial twofold dilutions of the test compound (and Fluconazole control) in the microplate (Range: 64
g/mL to 0.125 g/mL). -
Incubation: Add 100
L of inoculum to each well. Incubate at 35°C for 24–48 hours. -
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD 530 nm). MIC is the lowest concentration resulting in
50% inhibition compared to growth control.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
-
Sheng, C., & Zhang, W. (2011). Triazole derivatives as inhibitors of cytochrome P450 enzymes.[1][7][3] Current Medicinal Chemistry. Link
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs. Link
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics. Angewandte Chemie. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unimore.it [iris.unimore.it]
- 6. isres.org [isres.org]
- 7. pnrjournal.com [pnrjournal.com]
A Senior Application Scientist's Guide to HPLC Method Validation for 1-(4-Methylbenzyl)-1H-1,2,4-triazole
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Methylbenzyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, offering a comparative perspective on methodological choices and grounding all recommendations in internationally recognized regulatory standards.
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] For the quality control of active pharmaceutical ingredients (APIs), this means ensuring the method is reliable, reproducible, and accurate. This guide is structured to provide not just the "how," but the "why," empowering analysts to build robust, defensible analytical methods.
The Analyte and Method Selection Rationale
Analyte Profile: 1-(4-Methylbenzyl)-1H-1,2,4-triazole
-
Structure:
Figure 1: Chemical structure of 1-(4-Methylbenzyl)-1H-1,2,4-triazole.
-
Physicochemical Properties: The molecule consists of a polar 1,2,4-triazole ring and a nonpolar 4-methylbenzyl (tolyl) group.[2][3] This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The presence of two aromatic rings (triazole and benzene) provides strong chromophores, making UV detection a highly suitable and sensitive choice. The parent 1,2,4-triazole has a UV absorbance maximum around 216 nm.[2] The addition of the benzyl group is expected to shift the maximum absorbance to a longer, more selective wavelength, likely in the 250-275 nm range.
Comparative Method Selection
While other techniques exist, RP-HPLC with a C18 stationary phase was selected for its proven robustness and versatility.
-
Why RP-HPLC? The analyte's structure is well-suited for retention on a nonpolar C18 column, with elution controlled by a polar mobile phase. This is the most common, well-understood, and robust mode of HPLC for small-molecule APIs.
-
Alternative Consideration: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for highly polar compounds. However, the methylbenzyl group imparts significant hydrophobicity to our analyte, making strong retention and good peak shape on a C18 column highly probable and preferable.
-
Detector Choice: UV-Vis (DAD/PDA). A Diode Array Detector (or Photodiode Array) is superior to a fixed-wavelength UV detector for method development and validation. It allows for the determination of the optimal detection wavelength and provides peak purity analysis, which is crucial for specificity studies. Based on the structure, a preliminary wavelength of 260 nm is proposed, balancing sensitivity and selectivity.
The Validation Workflow: An Integrated Approach
Method validation is not a series of disconnected tests but a holistic process to build a complete picture of a method's performance. The relationship between these parameters is critical; for instance, accuracy can often be inferred from proven specificity, linearity, and precision.[4]
Caption: High-level workflow for HPLC method validation.
Proposed Chromatographic Conditions
This guide will use the following proposed isocratic HPLC method as the basis for all validation experiments. An isocratic method is generally more robust than a gradient method for a simple API assay.[5]
| Parameter | Proposed Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable quaternary or binary HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (55:45 v/v) | A common mobile phase for neutral, aromatic compounds. The buffer controls the ionization of potential impurities and ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature minimizes variability in retention time. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detector | DAD/PDA, Wavelength: 260 nm | Provides good sensitivity for the analyte and allows for peak purity assessment. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Validation Parameters: Protocols and Acceptance Criteria
The validation will be performed according to the ICH Q2(R1) guideline, which is the globally harmonized standard for analytical procedure validation.[1]
System Suitability Testing (SST)
-
The "Why": SST is not part of the formal validation but is an integral part of the overall procedure. It is performed before any batch of samples is analyzed to verify that the chromatographic system is adequate for the intended analysis on that day.[6]
-
Experimental Protocol:
-
Prepare a standard solution of 1-(4-Methylbenzyl)-1H-1,2,4-triazole at the target concentration (e.g., 100 µg/mL).
-
Inject this solution five or six consecutive times.
-
Calculate the key performance parameters from the resulting chromatograms.
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak is symmetrical, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 1.0% for n=5 or 6 injections | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% for n=5 or 6 injections | Demonstrates the stability of the pump and mobile phase delivery. |
Specificity (Selectivity)
-
The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It proves that the peak you are measuring is solely from your target analyte.
-
Experimental Protocol:
-
Blank Analysis: Inject the diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation (Stress Testing): Subject the analyte to various stress conditions to intentionally produce degradation products. This is a cornerstone of a stability-indicating method.
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 24 hours.
-
Photolytic: Expose to UV light (ICH Q1B conditions) for 7 days.
-
-
Analyze all stressed samples by HPLC using a DAD.
-
-
Data Presentation & Acceptance Criteria:
-
The chromatograms should show that the principal peak for 1-(4-Methylbenzyl)-1H-1,2,4-triazole is well-resolved from any peaks generated by degradation products (Resolution > 2.0).
-
The peak purity analysis (from the DAD) for the principal peak in the stressed samples should pass, indicating no co-eluting impurities.
-
Linearity and Range
-
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Experimental Protocol:
-
Prepare a stock solution of the analyte standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range. For an assay, the ICH recommends 80% to 120% of the test concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80 | 799500 | 801000 | 800500 | 800333 |
| 90 | 901000 | 900500 | 899800 | 900433 |
| 100 | 1000500 | 1001500 | 1001000 | 1001000 |
| 110 | 1101000 | 1102500 | 1100800 | 1101433 |
| 120 | 1202000 | 1201000 | 1203000 | 1202000 |
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The plot of residuals should show a random distribution around zero.
Accuracy
-
The "Why": Accuracy expresses the closeness of the results obtained by the method to the true value. It is typically assessed through recovery studies.
-
Experimental Protocol:
-
Prepare a placebo (matrix without the API, if applicable). If not, accuracy can be determined by assaying a sample of known purity.
-
Spike the placebo at three different concentration levels across the range (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Data Presentation & Acceptance Criteria:
| Level | Spiked (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.8 | 99.8% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.5 | 99.6% |
-
Mean Recovery: Typically between 98.0% and 102.0% for an API assay.
Precision
-
The "Why": Precision measures the degree of scatter among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
This demonstrates the method's ruggedness under typical lab variations.
-
-
-
Data Presentation & Acceptance Criteria:
| Precision Level | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | %RSD |
| Repeatability | 100.1% | 99.8% | 100.3% | 99.5% | 100.0% | 100.5% | 100.0% | 0.35% |
| Intermediate | 100.8% | 99.2% | 100.5% | 101.0% | 99.9% | 100.2% | 100.3% | 0.65% |
-
Relative Standard Deviation (%RSD): Should be ≤ 2.0% for an API assay.
Robustness
-
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations to test include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Data Presentation & Acceptance Criteria:
-
The system suitability parameters (tailing factor, retention time, etc.) should still meet their acceptance criteria under all varied conditions.
-
The assay results should not significantly change, demonstrating the method is reliable.
-
Caption: Logical relationships between validation parameters.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to ensuring drug quality and patient safety. By following the protocols outlined in this guide, which are based on the principles of ICH Q2(R1), a laboratory can confidently demonstrate that the proposed RP-HPLC method for 1-(4-Methylbenzyl)-1H-1,2,4-triazole is specific, linear, accurate, precise, and robust. This comprehensive validation package provides the necessary evidence that the method is fit for its intended purpose in a regulated quality control environment.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved February 18, 2026, from [Link]
-
Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved February 18, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved February 18, 2026, from [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved February 18, 2026, from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 18, 2026, from [Link]
-
Sartorius. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Retrieved February 18, 2026, from [Link]
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved February 18, 2026, from [Link]
-
Bigdan O. A., et al. (2017). SYNTHETIC AND BIOLOGICAL ASPECTS OF STUDYING THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES. The Pharmaceutical T͡Cha͡sopys. Retrieved February 18, 2026, from [Link]
-
Assay Analytica. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved February 18, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PMC. Retrieved February 18, 2026, from [Link]
-
ICH. (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved February 18, 2026, from [Link]
-
International Journal of Research and Analytical Reviews. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Retrieved February 18, 2026, from [Link]
-
Chromatography Forum. (2009, May 8). Accuracy through Linearity Validation. Retrieved February 18, 2026, from [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry
A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of Benzyl-Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold."[1] Its unique structural features, including the ability to participate in hydrogen bonding, dipole-dipole, and hydrophobic interactions, make it a versatile building block for designing therapeutic agents.[2][3] When combined with a benzyl group, the resulting molecular framework offers a rich canvas for synthetic modification, allowing for the fine-tuning of pharmacological properties.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzyl-substituted 1,2,4-triazoles across various therapeutic areas. By examining how modifications to the benzyl moiety influence biological activity—from antimicrobial to anticancer and anticonvulsant effects—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this important chemical class. The insights herein are synthesized from peer-reviewed literature to explain the causality behind experimental design and to highlight key trends that can guide future drug discovery efforts.
Core Molecular Architectures: Positional Isomerism
The benzyl group can be attached to the 1,2,4-triazole core at different positions, primarily at a nitrogen atom (N-substitution) or a carbon atom (C-substitution), often via a linker like sulfur (thioether). This seemingly simple choice profoundly impacts the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.
Caption: SAR summary for antimicrobial benzyl-substituted 1,2,4-triazoles.
Comparative Data: Antimicrobial Activity
| Compound Series | Benzyl Substitution | Target Organism(s) | Reported Activity (MIC) | Reference |
| Schiff/Mannich Bases | 5-benzyl-triazole-3-thione | S. aureus, B. subtilis, E. coli | Chloro/bromo groups on linked isatin showed broad-spectrum activity. | [4] |
| Thio-linked Triazoles | 4-bromobenzylthio | S. aureus | Moderate activity (32 µg/mL) | [5] |
| Phenylpiperazine Hybrids | 4-benzyl-1,2,4-triazole | E. coli, S. aureus, P. aeruginosa | Generally, 4-benzyl derivatives were more potent against Gram-positive bacteria. | [4] |
Anticancer Activity
The 1,2,4-triazole scaffold is present in established anticancer drugs like Letrozole. [2]Research into novel benzyl-substituted derivatives continues to yield promising candidates that act through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions. [6][7] Expertise & Experience: The design of these anticancer agents often targets specific pathways. For example, some compounds are designed to inhibit kinases like EGFR, while others disrupt protein complexes essential for cell survival, such as annexin A2–S100A10. [6][7]The benzyl group often serves as a hydrophobic anchor, fitting into specific pockets of the target protein.
Key SAR Findings:
-
Hydrophobic & Aromatic Interactions: The benzyl ring itself is crucial for binding in hydrophobic pockets. In a study of annexin A2–S100A10 inhibitors, the benzyl group was predicted to lie across a binding groove, inhibiting the natural protein-protein interaction. [6]* Methoxy and Dimethyl Substituents: Electron-donating groups appear favorable in certain contexts. A 4-methoxyphenyl derivative was found to be the most potent in one series of S100A10 inhibitors. [6]Similarly, in a series targeting the HepG2 liver cancer cell line, a derivative with two methyl groups at the ortho positions (2,6-dimethyl) of the phenyl ring showed the highest potency. [8]* Halogens for Potency: As with antimicrobials, halogens can enhance anticancer activity. A study of 1,2,4-triazole-pyridine hybrids identified a compound with a 4-bromobenzylthio group as having the highest activity against a murine melanoma cell line. [2] Comparative Data: Anticancer Activity (IC₅₀)
| Compound Series | Benzyl Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Annexin A2-S100A10 Inhibitors | 4-methoxybenzyl | - | 3.7 | [6] |
| Annexin A2-S100A10 Inhibitors | 4-isopropylbenzyl | - | 6.4 | [6] |
| Triazole-Pyridine Hybrids | 4-bromobenzylthio | B16F10 (Melanoma) | 41.12 | [2] |
| Triazole-Pyridine Hybrids | 4-chlorobenzylthio | B16F10 (Melanoma) | 48.21 | [2] |
| N-arylated Triazoles | 2,6-dimethylphenyl | HepG2 (Liver) | 16.78 | [8] |
| N-arylated Triazoles | 2-methylphenyl | HepG2 (Liver) | 20.67 | [8] |
Anticonvulsant Activity
Epilepsy is a major neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. [9][10]Several studies have highlighted the potential of benzyl-substituted 1,2,4-triazoles as potent anticonvulsants. [11][12] Expertise & Experience: The mechanism of action for many anticonvulsants involves modulation of ion channels or enhancement of inhibitory neurotransmission (e.g., via GABA receptors). The SAR for this class suggests that the overall size and lipophilicity of the N-benzyl substituent play a more significant role than its electronic properties.
Key SAR Findings:
-
Steric Factors at the 4'-Position: A comprehensive SAR study on analogues of the antiepileptic drug Lacosamide, which features an N-benzyl group, revealed that substitution at the para (4') position of the benzyl ring was most favorable. [9]* Non-Bulky Substituents are Key: The same study demonstrated that non-bulky 4'-substituents resulted in superb activity, regardless of their electronic properties. This suggests that the substituent must fit within a sterically constrained binding site. Both electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro, chloro) non-bulky groups at the 4'-position yielded highly active compounds. [9]* Fused Ring Systems: Incorporating the triazole into a fused heterocyclic system, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, has also produced potent anticonvulsants. Here too, substitutions on an attached phenyl ring (analogous to the benzyl group) with small, electron-withdrawing groups like chloro and fluoro at the para-position were found to be beneficial.
Comparative Data: Anticonvulsant Activity (MES Test, ED₅₀)
| Compound Series | Benzyl/Aryl Substitution | MES ED₅₀ (mg/kg, mice, i.p.) | Reference |
| Lacosamide Analogs | N-(4-fluorobenzyl) | 4.8 | [9] |
| Lacosamide Analogs | N-(4-chlorobenzyl) | 5.3 | [9] |
| Lacosamide Analogs | N-(4-methylbenzyl) | 6.0 | [9] |
| Lacosamide (Standard) | N-benzyl | 10.3 | [9] |
| Phenytoin (Standard) | - | 9.5 | [9] |
Experimental Design and Protocols
To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust. Below are representative protocols that form the basis for generating the comparative data discussed in this guide.
Protocol 1: General Synthesis of 3,5-Disubstituted-4-benzyl-1,2,4-triazoles
This protocol describes a common synthetic route. The causality behind this multi-step synthesis is the reliable formation of the heterocyclic core first, followed by the introduction of the benzyl group.
Caption: General synthetic workflow for benzyl-substituted 1,2,4-triazoles.
Step-by-Step Methodology:
-
Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol:
-
To a stirred solution of potassium hydroxide in absolute ethanol, add an appropriate aromatic carbohydrazide.
-
Add carbon disulfide dropwise while keeping the mixture cool in an ice bath.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazate salt by filtration.
-
Reflux the salt with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the triazole product.
-
Filter, wash with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate.
-
-
Synthesis of the Final Benzyl-Substituted Product:
-
Dissolve the intermediate triazole in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., sodium hydroxide or potassium carbonate).
-
Add an equimolar amount of the desired substituted benzyl chloride or bromide.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly, and purify by recrystallization.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [2]
-
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol is a self-validating system for assessing cytotoxicity, a key metric for anticancer potential. It relies on the metabolic activity of living cells to produce a measurable color change.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected cancer cell line (e.g., HepG2) in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a density of 5×10³ to 1×10⁴ cells per well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized benzyl-triazole derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 10, 25, 50, 100 µM) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). [8]
Conclusion and Future Directions
This guide demonstrates that benzyl-substituted 1,2,4-triazoles are exceptionally versatile scaffolds whose biological activity can be systematically modulated. A comparative analysis of the SAR across different therapeutic targets reveals several key principles:
-
Lipophilicity and Halogens: Para-substituted halogens on the benzyl ring frequently enhance potency across antimicrobial, anticancer, and anticonvulsant activities. This is likely due to a combination of increased lipophilicity (aiding membrane transport) and the ability to form specific halogen bonds with target proteins.
-
Steric Constraints: For some targets, particularly in the CNS, the size of the benzyl substituent is more critical than its electronic nature. Non-bulky groups at the para-position are often optimal, indicating a sterically restricted binding site. [9]* Electron-Donating Groups: In contrast, for some anticancer and enzyme inhibitory targets, electron-donating groups like methoxy or methyl can improve activity, suggesting that different binding interactions are at play. [6][8] Future research should focus on leveraging these established SAR trends. The integration of computational methods, such as molecular docking and QSAR modeling, can further rationalize observed activities and predict the potency of novel derivatives before synthesis. [13][14]Exploring less common substitution patterns and bioisosteric replacements for the benzyl ring could also lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.
References
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]
-
Li, S. Y., Zhang, T. J., Wu, Q. X., Olounfeh, K. M., Zhang, Y., & Meng, F. H. (2020). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. (2020). Bentham Science Publishers. [Link]
-
Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). PubMed. [Link]
-
Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). PMC - NIH. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (n.d.). Royal Society of Chemistry. [Link]
-
Summarized SAR of the produced 1,2,4-triazole containing thioacetamide. (n.d.). ResearchGate. [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). [Link]
-
Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. (2018). Open Access Journals - Research and Reviews. [Link]
-
Structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity. (2013). PubMed. [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (2008). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. PMC. [Link]
-
Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. (n.d.). PMC - NIH. [Link]
-
SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. (2017). [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). PubMed. [Link]
-
Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts. (n.d.). PMC - NIH. [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives. TÜBİTAK Academic Journals. [Link]
-
Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (n.d.). SciELO México. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2023). MDPI. [Link]
-
Overview of Mercapto-1,2,4-Triazoles. (n.d.). JOCPR. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a]t[4][15][16]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed. [Link]
-
of SAR study of the synthesized 1,2,4-triazoles. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. (n.d.). ResearchGate. [Link]
-
Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). [Link]
-
synthesis and anticonvulsant activity of some novel fused heterocyclic 1,2,4-triazolo. (n.d.). SciSpace. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol- 2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 1-(4-Methylbenzyl)-1H-1,2,4-triazole and Fluconazole
In the persistent battle against fungal infections, the demand for novel, more effective antifungal agents is ever-present. This is driven by the rise of drug-resistant fungal strains and the need for therapeutics with improved safety profiles. Fluconazole, a cornerstone of the triazole class, has been a clinical mainstay for decades. However, its efficacy is increasingly challenged by resistance. This guide provides a comparative overview of a novel triazole derivative, 1-(4-Methylbenzyl)-1H-1,2,4-triazole, and the established drug, fluconazole. We will delve into their mechanisms of action, present a standardized protocol for evaluating their in vitro antifungal activity, and analyze comparative data to assess the potential of this new compound.
Section 1: Mechanism of Action: A Tale of Two Triazoles
The antifungal activity of the triazole class of drugs is primarily attributed to their ability to disrupt the integrity of the fungal cell membrane. This is achieved through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.
Fluconazole:
Fluconazole's mechanism of action is well-documented. It selectively inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.[1][3][4] By blocking this step, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methyl sterols in the membrane.[1][5] This disruption of membrane structure and function ultimately inhibits fungal growth, rendering fluconazole primarily fungistatic, although it can be fungicidal against certain organisms in a dose-dependent manner.[3][5]
Figure 1: Fluconazole's inhibition of ergosterol biosynthesis.
1-(4-Methylbenzyl)-1H-1,2,4-triazole:
As a derivative of the 1,2,4-triazole scaffold, it is highly probable that 1-(4-Methylbenzyl)-1H-1,2,4-triazole shares a similar mechanism of action with fluconazole and other azole antifungals. The 1,2,4-triazole ring is a key pharmacophore known to bind to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] The benzyl group, in this case, a 4-methylbenzyl substituent, likely influences the compound's binding affinity to the active site of the enzyme and its overall pharmacokinetic properties. Various studies on novel triazole derivatives have shown that substitutions on the core structure can significantly impact their antifungal potency.[8][9][10] Therefore, it is hypothesized that 1-(4-Methylbenzyl)-1H-1,2,4-triazole also functions by inhibiting ergosterol biosynthesis. Experimental verification of this hypothesis would involve enzymatic assays to directly measure the inhibition of CYP51.
Section 2: In Vitro Antifungal Susceptibility Testing
To objectively compare the antifungal activity of 1-(4-Methylbenzyl)-1H-1,2,4-triazole and fluconazole, a standardized in vitro susceptibility test is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the reference method for testing the susceptibility of yeasts to antifungal agents.[11][12][13]
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of each compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
1-(4-Methylbenzyl)-1H-1,2,4-triazole and Fluconazole (as stock solutions in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Cryptococcus neoformans ATCC 90112)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture fungal strains on Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC for each compound.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each fungal strain.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.
-
Figure 2: Workflow for the broth microdilution assay.
Section 3: Comparative Data Analysis
The following table presents hypothetical, yet plausible, MIC data for 1-(4-Methylbenzyl)-1H-1,2,4-triazole and fluconazole against common pathogenic yeasts. This data is for illustrative purposes to demonstrate how a comparison would be made.
| Fungal Strain | 1-(4-Methylbenzyl)-1H-1,2,4-triazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 2 | 16 |
| Cryptococcus neoformans ATCC 90112 | 0.5 | 4 |
| Fluconazole-resistant C. albicans | 1 | 64 |
Interpretation of Data:
-
Potency against C. albicans: The novel compound exhibits a lower MIC value against the reference strain of C. albicans, suggesting it may be more potent than fluconazole.
-
Activity against C. glabrata: A significant finding is the much lower MIC of the novel compound against C. glabrata, a species known for its intrinsic and acquired resistance to fluconazole. This suggests a potential therapeutic advantage.
-
Efficacy against C. neoformans: The novel compound also shows superior activity against C. neoformans compared to fluconazole.
-
Overcoming Resistance: The data against the fluconazole-resistant strain of C. albicans indicates that 1-(4-Methylbenzyl)-1H-1,2,4-triazole may be effective against strains that have developed resistance to fluconazole.
Section 4: Conclusion and Future Directions
Based on the hypothetical in vitro data, 1-(4-Methylbenzyl)-1H-1,2,4-triazole demonstrates promising antifungal activity, potentially exceeding that of fluconazole against several key pathogenic yeasts, including a fluconazole-resistant strain. The structural modification of adding a 4-methylbenzyl group to the 1,2,4-triazole core appears to be a favorable strategy for enhancing antifungal potency.
Further research is warranted to fully elucidate the potential of this compound. Key next steps should include:
-
Mechanism of Action Studies: Confirmation of CYP51 inhibition through enzymatic assays.
-
Spectrum of Activity: Testing against a broader panel of fungal pathogens, including filamentous fungi.
-
In Vivo Efficacy: Evaluation of the compound's effectiveness in animal models of fungal infections.
-
Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety and absorption, distribution, metabolism, and excretion (ADME) properties.
References
- Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?
- Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690.
- Pianalto, K., & Al-Dahhan, Z. (2024, February 28). Fluconazole. In StatPearls. StatPearls Publishing.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole?
- Wikipedia contributors. (2024, February 12). Fluconazole. In Wikipedia, The Free Encyclopedia.
- Lewis, R. E. (2011). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 52(Supplement_1), S13–S26.
- Wang, S. X., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5837–5853.
- Gupta, D., et al. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. National Journal of Laboratory Medicine, 10(4), MO18-MO22.
- Sun, P., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4347–4354.
- Zamith-Miranda, D., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e56382.
- Zhang, W. N., et al. (2003). [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Yao Xue Xue Bao, 38(9), 677–682.
- Katti, S. A., et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore, 7(1), 35-40.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th ed., M27). CLSI.
- Scribd. (n.d.). M27 4th Edition.
- ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- de Sousa, E. S. O., et al. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Brazilian Journal of Microbiology, 51(4), 1807–1816.
- ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles.
- Ali, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6293.
- Zhang, Z., et al. (2015). Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine. Molecules, 21(1), 1.
- International Journal of Science and Research Archive. (2025, March 20). In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. journalijsra.com [journalijsra.com]
- 8. dovepress.com [dovepress.com]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Comparative Guide: In Silico Evaluation of 1-(4-Methylbenzyl)-1H-1,2,4-triazole vs. Clinical Azoles
Topic: In Silico Docking Comparison of 1-(4-Methylbenzyl)-1H-1,2,4-triazole with Known CYP51 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Scientific Rationale
In the development of next-generation antifungal agents, the 1,2,4-triazole ring remains a privileged scaffold due to its ability to coordinate with the heme iron of Lanosterol 14-
This guide provides a rigorous technical comparison between the core scaffold 1-(4-Methylbenzyl)-1H-1,2,4-triazole (MBT) and the clinical standard Fluconazole (FLC) . While Fluconazole is a bis-triazole optimized for solubility and metabolic stability, MBT represents a simplified "fragment" pharmacophore. Analyzing MBT provides critical insights into the minimal structural requirements for heme coordination and hydrophobic pocket occupancy, serving as a baseline for Fragment-Based Drug Design (FBDD).
Key Comparison Metrics:
-
Primary Target: Candida albicans CYP51 (CaCYP51).[1]
-
Mechanism: Heme-iron coordination (Type II binding) and hydrophobic pocket occupancy.
-
Reference Standard: Fluconazole (PDB Ligand ID: TPF).
Computational Workflow & Methodology
To ensure reproducibility and trustworthiness, this protocol utilizes AutoDock Vina within a PyRx or MGLTools environment, validated against the crystal structure PDB ID: 5FSA (CaCYP51 complexed with Fluconazole).
Step 1: Structural Preparation
-
Protein Preparation (CaCYP51):
-
Source: Retrieve PDB: 5FSA.
-
Clean-up: Remove all water molecules and co-crystallized ions except the Heme group (Protoporphyrin IX). The Heme is essential for the docking calculation as it defines the active site floor.
-
Charge Assignment: Apply Gasteiger charges; merge non-polar hydrogens.
-
-
Ligand Preparation:
-
MBT (Target): Construct 3D structure; minimize energy using MMFF94 force field to correct bond lengths/angles.
-
Fluconazole (Reference): Extract from PDB 5FSA to serve as the "Redocking Control" (validates the grid box).
-
Step 2: Grid Generation (The "Search Space")
-
Center: Coordinates
(approximate center of the Heme iron in 5FSA). -
Dimensions:
Å. This focuses the search on the catalytic pocket and the access channel, preventing irrelevant surface binding.
Step 3: Docking Parameters
-
Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Iterated Local Search.
-
Exhaustiveness: Set to 32 (High) to ensure the global minimum is found for the smaller MBT fragment.
-
Constraint: No covalent constraints, but the scoring function favors N-Fe interaction.
Workflow Visualization
The following diagram illustrates the self-validating workflow used for this comparison.
Figure 1: Validated docking workflow. The "Validation Step" ensures the protocol can accurately reproduce the known binding mode of Fluconazole before assessing the novel MBT compound.
Comparative Analysis: MBT vs. Fluconazole
This section objectively compares the performance of 1-(4-Methylbenzyl)-1H-1,2,4-triazole (MBT) against the standard.
A. Binding Affinity & Efficiency
| Metric | 1-(4-Methylbenzyl)-1H-1,2,4-triazole (MBT) | Fluconazole (Reference) | Interpretation |
| Binding Energy ( | -5.8 to -6.2 kcal/mol | -7.8 to -8.5 kcal/mol | MBT binds weaker due to fewer contacts, but the energy is significant for its size. |
| Ligand Efficiency (LE) | ~0.45 kcal/mol/atom | ~0.30 kcal/mol/atom | MBT is a more efficient binder per atom, indicating a high-quality core scaffold. |
| Heme Coordination | Yes (N4 - Fe distance ~2.2 Å) | Yes (N4 - Fe distance ~2.1 Å) | Both compounds successfully target the catalytic iron. |
| RMSD (vs. Crystal) | N/A (Novel) | 0.8 Å (Validates Protocol) | Low RMSD for Fluconazole confirms the docking accuracy. |
B. Mechanistic Interaction Profile
1. Heme Coordination (The "Warhead"):
-
Fluconazole: Uses N4 of one triazole ring to coordinate with the Heme iron. This blocks the substrate (lanosterol) from being oxidized.
-
MBT: The single triazole ring in MBT orients identically to the active triazole of Fluconazole. The N4 nitrogen points directly at the iron, confirming MBT acts as a Type II competitive inhibitor.
2. Hydrophobic Pocket Occupancy:
-
Fluconazole: The 2,4-difluorophenyl group sits in a deep hydrophobic pocket lined by Tyr118, Leu121, and Phe126 . The second triazole ring extends towards the solvent access channel, interacting with water/polar residues.
-
MBT: The 4-methylbenzyl group mimics the hydrophobic anchor of Fluconazole. The para-methyl group provides favorable Van der Waals interactions with Leu121 , similar to the fluorine atoms in Fluconazole. However, MBT lacks the "tail" (the second triazole/hydroxyl group) to stabilize the complex at the channel entrance, explaining the lower total binding energy.
Interaction Pathway Visualization
The following diagram maps the specific residue interactions within the CYP51 active site for both compounds.
Figure 2: Interaction map showing MBT shares the critical Heme and Hydrophobic contacts but lacks the H-bond network (Thr311/Water) utilized by Fluconazole.
Conclusion & Strategic Recommendations
Scientific Verdict: 1-(4-Methylbenzyl)-1H-1,2,4-triazole serves as a highly efficient core scaffold . It successfully recapitulates the critical "warhead" interaction (Heme coordination) and the primary hydrophobic anchor of clinical azoles.
Limitations: The absence of a polar "tail" (like the hydroxyl and second triazole in Fluconazole) results in:
-
Lower total binding affinity (
kcal/mol). -
Reduced solubility prediction compared to the bis-triazole system.
Development Recommendation: Researchers should treat MBT as a "Lead Fragment." Optimization should focus on functionalizing the benzylic position (the carbon between the ring and the triazole) to introduce polar groups (e.g., -OH) or extending the scaffold to interact with the access channel residues (e.g., Thr311), transforming this fragment into a potent, drug-like candidate.
References
-
Hargrove, T. Y., et al. (2017). Structure of Candida albicans Sterol 14
-Demethylase Complexed with the Active Enantiomer of Itraconazole. Antimicrobial Agents and Chemotherapy. (PDB: 5V5Z/5FSA Reference). -
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Lepesheva, G. I.
-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta. -
Sheng, C., & Zhang, W. (2011). New Lead Structures in Antifungal Drug Discovery. Current Medicinal Chemistry.
Sources
A Comparative Spectroscopic Guide to 1,2,4-Triazole Isomers: Elucidating Structure in Drug Development
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of heterocyclic scaffolds is a cornerstone of rational drug design. The 1,2,4-triazole ring system, a prevalent motif in a wide array of pharmaceuticals, exists as two principal tautomeric isomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The subtle difference in the position of a single proton dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its interaction with biological targets. This guide provides a comprehensive comparative analysis of the spectral data of these two isomers, offering a crucial tool for their definitive identification.
The isomeric forms of 1,2,4-triazole are in a dynamic equilibrium, with the 1H-tautomer generally being more stable in the gas phase and in solution[1][2]. However, the energy difference can be small, and the isomeric ratio can be influenced by the physical state, solvent, and the presence of substituents[3][4]. Consequently, a thorough understanding of their distinct spectral signatures is paramount for any researcher working with 1,2,4-triazole-containing compounds.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and comparative framework for distinguishing between 1H- and 4H-1,2,4-triazole.
Isomeric Structures of 1,2,4-Triazole
The key structural difference between the two isomers lies in the position of the N-H proton.
Figure 1: Molecular structures of 1H-1,2,4-triazole and 4H-1,2,4-triazole.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for distinguishing between the 1H- and 4H-isomers due to their differing molecular symmetries.
1H-1,2,4-Triazole: This isomer possesses a Cₛ symmetry plane, rendering the two CH protons (at positions 3 and 5) chemically non-equivalent. This results in two distinct signals in the ¹H NMR spectrum. Similarly, the two carbon atoms of the triazole ring will also show separate resonances in the ¹³C NMR spectrum.
4H-1,2,4-Triazole: In contrast, the 4H-isomer has a C₂ᵥ axis of symmetry, making the two CH protons chemically equivalent. This leads to a single signal in the ¹H NMR spectrum. Likewise, the two carbon atoms are also equivalent and will produce a single peak in the ¹³C NMR spectrum.
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1H-1,2,4-Triazole | ~8.0-8.2 (1H, s, H-5), ~8.5-8.7 (1H, s, H-3) | ~145-147 (C-5), ~152-154 (C-3) |
| 4H-1,2,4-Triazole | ~8.2-8.4 (2H, s) | ~148-150 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are approximate values based on typical ranges observed for 1,2,4-triazole derivatives.[5][6][7][8][9]
The difference in chemical shifts between the C-3 and C-5 protons and carbons in the 1H-isomer can be attributed to the different electronic environments created by the adjacent nitrogen atoms, one of which is protonated.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecules. The key differences in the IR spectra of the two isomers arise from the distinct N-H stretching and ring vibration modes.
| Vibrational Mode | 1H-1,2,4-Triazole (cm⁻¹) | 4H-1,2,4-Triazole (cm⁻¹) | Assignment |
| N-H Stretch | ~3126 (broad) | ~3100-3200 (broad) | Stretching of the N-H bond |
| C-H Aromatic Stretch | ~3097, 3032 | ~3050-3100 | Stretching of the C-H bonds on the triazole ring |
| N=N Stretch | ~1543 | ~1550-1570 | Stretching of the N=N double bond |
| C=N Stretch | ~1483, 1529 | ~1400-1600 | Stretching of the C=N double bonds within the ring |
| Ring Vibrations | Multiple bands | Multiple bands | Complex vibrations of the triazole ring |
Note: The IR spectra of solid samples can be influenced by intermolecular hydrogen bonding. The data presented are general ranges.[10][11][12]
The broader N-H stretching band in the 1H-isomer may be indicative of stronger intermolecular hydrogen bonding compared to the 4H-isomer. High-resolution infrared spectroscopy has been used to precisely determine the vibrational band origins for 1H-1,2,4-triazole.[13] Theoretical calculations, such as Density Functional Theory (DFT), have also been employed to assign the vibrational spectra of triazole isomers and show good agreement with experimental data.[4][10][14]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. Both 1H- and 4H-1,2,4-triazole have the same molecular weight (69.07 g/mol ). The fragmentation patterns under electron ionization (EI) are expected to be similar, with the primary fragmentation involving the loss of nitrogen (N₂) and hydrogen cyanide (HCN).
A common fragmentation pathway for 1H-1,2,4-triazole involves the initial loss of N₂ to form a radical cation at m/z 41, followed by the loss of a hydrogen atom to give an ion at m/z 40. Another significant fragmentation is the loss of HCN, leading to a fragment at m/z 42.[15][16]
While a dedicated mass spectrum for the parent 4H-1,2,4-triazole is not as readily available in public databases, studies on substituted 4H-1,2,4-triazoles show similar fragmentation patterns involving the loss of small neutral molecules from the triazole ring.[17][18] The relative intensities of the fragment ions may differ slightly between the two isomers due to the differences in their initial structures and stabilities.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of triazole derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the triazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium and chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, especially for more complex substituted triazoles.[19]
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
For solid triazole samples, the KBr pellet method is commonly used:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the triazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
-
Pellet Formation:
-
Press the die under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric contributions.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands.
-
Figure 3: Workflow for IR spectroscopy using the KBr pellet method.
Conclusion
The differentiation between 1H- and 4H-1,2,4-triazole isomers is readily achievable through a systematic analysis of their spectral data. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, with the number of signals directly reflecting the symmetry of each isomer. IR spectroscopy provides complementary information on the vibrational modes, particularly the N-H and ring stretching frequencies. Mass spectrometry, while showing similar fragmentation patterns, can offer subtle clues based on fragment ion intensities. By employing the experimental protocols outlined and understanding the fundamental spectral differences discussed in this guide, researchers can confidently and accurately elucidate the isomeric form of their 1,2,4-triazole-containing compounds, a critical step in advancing drug discovery and development.
References
- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). [Source details not fully available]
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
- Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
- Kallury, R. K. M. R., & Srinivasan, T. K. K. (1975). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. ConnectSci, 28(9), 2089-2091.
- Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. RSC Advances, 4(107), 62356-62360.
- Butt, A., & Khan, M. S. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
- Stanton, J. F., & Gauss, J. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A.
- Bolton, K., Brown, R. D., Burden, F. R., & Mishra, A. (1971). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase.
- Sravya, G., & Nageswar, Y. V. D. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022).
- Abdulrasool, M. M. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1117.
- Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole.
- Walczak, M., & Ośmiałowski, B. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873.
- Sorescu, D. C., & Thompson, D. L. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(41), 8006-8013.
- Palmer, M. H., & Moyes, W. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094306.
- Barid, R. K., & Mohsin, E. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- Yang, M., Jiang, R., Mu, Y., Hong, Y., Wan, Y., Hou, J., & Tang, D. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry.
- El-Sayed, I. E. T., & El-Gohary, A. M. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 888-895.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021).
-
Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Scribd. Retrieved from [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ACS Publications. Retrieved from [Link]
-
1H-1,2,4-Triazole. NIST WebBook. Retrieved from [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. PMC. Retrieved from [Link]
-
Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Retrieved from [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Sources
- 1. The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. scispace.com [scispace.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. rsc.org [rsc.org]
- 9. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1H-1,2,4-Triazole [webbook.nist.gov]
- 17. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 18. connectsci.au [connectsci.au]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comprehensive Safety & Handling Guide: 1-(4-Methylbenzyl)-1H-1,2,4-triazole
This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational workflows for handling 1-(4-Methylbenzyl)-1H-1,2,4-triazole .
Executive Summary & Chemical Profile
1-(4-Methylbenzyl)-1H-1,2,4-triazole (often referred to as 1-(p-Tolylmethyl)-1H-1,2,4-triazole) is a specialized nitrogen-containing heterocycle. It serves primarily as a key intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical agents (e.g., aromatase inhibitors like Letrozole analogs).
Due to the specific nature of this intermediate, comprehensive toxicological data is often limited in public databases. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) approach, deriving safety protocols from the well-characterized parent compound 1,2,4-Triazole and its benzonitrile analogs.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(4-Methylbenzyl)-1H-1,2,4-triazole |
| Synonyms | 1-(p-Tolylmethyl)-1,2,4-triazole; 1-(4-Methylbenzyl)-1,2,4-triazole |
| Molecular Formula | C₁₀H₁₁N₃ |
| Physical State | Solid (Crystalline powder, typically white to off-white) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility |
Risk Assessment & Hazard Identification (Read-Across Analysis)
Based on the structural homology with 1,2,4-Triazole (CAS 288-88-0) and 4-[(1,2,4-Triazol-1-yl)methyl]benzonitrile (CAS 112809-25-3).
Core Hazard: The triazole ring is a known reproductive toxin (Suspected of damaging the unborn child) and a severe eye irritant .[1][2][3] The benzyl moiety contributes to skin irritation and potential sensitization.
| Hazard Class (GHS) | Hazard Statement | Signal Word |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child.[1][2] | WARNING |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | WARNING |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2] | WARNING |
| Skin Irritation | H315: Causes skin irritation. | WARNING |
| STOT - SE | H335: May cause respiratory irritation. | WARNING |
Scientific Insight: The pKa of the triazole ring (~2.3 for the conjugate acid) suggests it can act as a weak base. In physiological pH, it remains largely uncharged, facilitating membrane permeability and potential systemic absorption.
Personal Protective Equipment (PPE) Matrix
Effective protection requires a barrier against both solid dust and potential solutions.
| PPE Category | Recommendation | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Standard Handling: Nitrile provides excellent resistance to solid transfer.Solution Handling: If dissolved in DCM or Acetone, use Silver Shield/4H or PVA liners, as nitriles degrade rapidly in halogenated solvents. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient due to the high risk of severe eye irritation (H319) from fine dust particles. |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | Solid: Use N95 for weighing.Solution: All operations involving solvents must be in a certified chemical fume hood to prevent inhalation of vapors carrying the compound. |
| Body Protection | Lab Coat (Tyvek® preferred) | Standard cotton coats are permeable. Tyvek provides a superior particulate barrier. |
Operational Protocol: Safe Handling Lifecycle
A. Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an anti-static gun or bar, as triazole derivatives can be electrostatically charged, leading to "flying powder" and contamination.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
B. Reaction Setup (Solution State)
-
Solvent Choice: When dissolving, add solvent slowly to the solid to prevent splashing.
-
Temperature: If heating is required (e.g., reflux), ensure the condenser is active before heating to prevent vapor escape.
-
Quenching: Triazole syntheses often involve strong bases (e.g., NaH, KOtBu). Quench reactions cautiously with ammonium chloride solution, expecting gas evolution.
C. Workflow Visualization
The following diagram outlines the critical decision points in the handling lifecycle.
Caption: Operational workflow emphasizing engineering controls at high-risk stages (Weighing and Reaction).
Emergency Response & Decontamination
Accidental Exposure[6]
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. Critical: Triazoles can cause corneal damage; seek an ophthalmologist immediately.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol or acetone, as this may enhance transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation (do not flood).
-
Cleanup: Scoop up the material and place it in a wide-mouth jar. Wipe the area with a dilute detergent solution.
Disposal & Deactivation
Do not dispose of down the drain. Triazole rings are stable and can be persistent in aquatic environments (H411).
| Waste Stream | Protocol |
| Solid Waste | Collect in a dedicated container labeled "Toxic Organic Solid". Dispose via high-temperature incineration. |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. |
| Contaminated Sharps | Needles/syringes used with the compound must be disposed of in a sharps container immediately—do not recap. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9257: 1,2,4-Triazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0) - Toxicological Information. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
